5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1,2,4]TRIAZINE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-6-3-4-11-7(6)8(12-2)9-5-10-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEJRILORDMTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610280 | |
| Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859205-88-2 | |
| Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE basic properties
An In-depth Technical Guide on 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE and its Core Scaffold for Drug Discovery Professionals
Introduction
5-Methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is a heterocyclic compound belonging to the pyrrolo[1,2-f][1][2][3]triazine class of molecules. While specific data on this particular derivative is limited, the core pyrrolotriazine scaffold is of significant interest in medicinal chemistry. This scaffold is recognized as a "privileged" structure, meaning it can bind to multiple biological targets, and is a key component in a variety of therapeutic agents, including kinase inhibitors for cancer therapy and antiviral nucleoside analogs.[3] This guide provides an overview of the known properties of 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine and delves into the well-documented characteristics and applications of its parent scaffold.
Core Compound Properties: 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE
Publicly available data on 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is primarily limited to its identity as a research chemical. It is cited as a reactant in the preparation of substituted pyrrolotriazines that act as dual inhibitors of the protein tyrosine kinases EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2).[4]
| Property | Value | Source |
| CAS Number | 859205-88-2 | ChemicalBook[4] |
| Molecular Formula | C₈H₉N₃S | Angene International[5] |
| Synonyms | 5-Methyl-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine | BLDpharm[6] |
| Primary Use | Research chemical for synthesis of kinase inhibitors | ChemicalBook[4] |
No empirical data on properties such as melting point, boiling point, or solubility for this specific compound were found in the public domain.
The Pyrrolo[1,2-f][1][2][3]triazine Scaffold: A Versatile Pharmacophore
The pyrrolo[1,2-f][1][2][3]triazine nucleus is a fused heterocyclic system that has proven to be a highly effective template for mimicking the purine core of ATP, the energy currency of the cell that is also the substrate for kinase enzymes.[2][3] This mimicry allows derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[1][2]
Biological Activity: Kinase Inhibition
The pyrrolotriazine scaffold is a cornerstone for numerous potent and selective kinase inhibitors.[1] Different substitutions on the core ring structure allow for targeting of various kinase families.
-
VEGFR-2 Inhibition: Several pyrrolotriazine derivatives have been synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels) which is critical for tumor growth. Some compounds exhibit IC₅₀ values in the low nanomolar range.[1][7]
-
EGFR Inhibition: By attaching specific substituents, such as a 4-((3-chloro-4-fluorophenyl)amino) group, the scaffold yields potent inhibitors of EGFR, a receptor often overexpressed in various cancers.[2]
-
FGFR Inhibition: The fibroblast growth factor receptor (FGFR) family is another class of tyrosine kinases involved in cancer. Pyrrolotriazine derivatives have been developed as effective inhibitors of FGFR-1.[1]
-
c-Met Inhibition: The c-Met proto-oncogene, another tyrosine kinase, is also a target for this class of compounds.[1]
The versatility of this scaffold has led to the development of approved drugs, such as Brivanib Alaninate, an antitumorigenic agent.[8]
Antiviral Applications
Beyond cancer, the pyrrolo[1,2-f][1][2][3]triazine core is a fundamental component of the broad-spectrum antiviral drug Remdesivir, which has been used in the treatment of RNA virus infections, including SARS-CoV-2.[8]
Signaling Pathway and Mechanism of Action
Pyrrolotriazine-based kinase inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding site on the kinase, preventing the phosphorylation of downstream substrate proteins. This action blocks the signal transduction cascade that promotes cell proliferation, survival, and angiogenesis.
Caption: ATP-competitive inhibition of a Receptor Tyrosine Kinase by a pyrrolotriazine derivative.
Experimental Protocols
While a specific protocol for the synthesis of 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is not publicly detailed, a general synthetic strategy for the pyrrolotriazine scaffold often starts from a pyrrole derivative.[8]
Representative Synthesis of a Pyrrolo[1,2-f][1][2][3]triazine Core
This protocol is a generalized representation based on common synthetic routes described in the literature.[8]
-
N-Amination of Pyrrole: A suitable N-unsubstituted pyrrole derivative is treated with an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine or NH₂Cl, in the presence of a strong base like sodium hydride (NaH) to form an N-aminopyrrole intermediate.
-
Cyclization: The resulting N-aminopyrrole is then cyclized. A common method involves heating the intermediate with formamidine acetate or a similar reagent to construct the triazine ring, yielding the core pyrrolo[1,2-f][1][2][3]triazine structure.
-
Functionalization: Further modifications, such as the introduction of the methyl and methylthio groups at the 5 and 4 positions respectively, would be achieved through subsequent reaction steps tailored to the desired final product.
General Kinase Inhibition Assay Workflow
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound like a pyrrolotriazine derivative against a target kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
5-Methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is a specific derivative of a highly valuable chemical scaffold. While detailed information on this compound is sparse, the extensive research into the pyrrolo[1,2-f][1][2][3]triazine core provides a strong foundation for understanding its potential as a kinase inhibitor. Its utility as a building block for dual EGFR/HER2 inhibitors highlights its relevance in modern drug discovery. Researchers and drug development professionals can leverage the known structure-activity relationships of the broader pyrrolotriazine class to explore the therapeutic potential of this and related compounds.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-methyl-4-(methylthio)pyrrolo[1,2-f][1,2,4]triazine | 859205-88-2 [chemicalbook.com]
- 5. This compound|CAS 859205-88-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 6. 859205-88-2|5-Methyl-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine|BLD Pharm [bldpharm.com]
- 7. Buy Pyrrolo[1,2-f]triazine derivative 2 [smolecule.com]
- 8. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Screening the Biological Frontiers: A Technical Guide to the Bioactivity of 5-Methyl-4-(methylthio)pyrrolo[1,2-f]triazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity screening of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine and the broader class of pyrrolo[1,2-f]triazine derivatives. While specific biological data for 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine is limited in publicly available literature, where it is primarily mentioned as a reactant in the synthesis of dual EGFR and HER2 protein tyrosine kinase inhibitors, the pyrrolo[1,2-f]triazine scaffold is a well-established pharmacophore with significant activity in oncology and virology.[1][2][3][4][5] This guide will focus on the key biological activities associated with this scaffold, presenting quantitative data from representative analogs, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways and workflows.
The pyrrolo[1,2-f][1][6][7]triazine nucleus is recognized as a versatile and "privileged" scaffold in medicinal chemistry.[2] Its unique structure, containing a bridgehead nitrogen and N-N bond, allows it to mimic endogenous structures and interact with various biological targets.[2][4] This has led to the development of numerous derivatives with potent biological activities.
Kinase Inhibition: A Primary Modality
The most prominent biological activity associated with the pyrrolo[1,2-f]triazine scaffold is kinase inhibition.[1][2][6] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][8] Derivatives of the pyrrolo[1,2-f]triazine core have been extensively investigated as inhibitors of various protein kinases, including those involved in angiogenesis, cell proliferation, and survival.
Targeting Receptor Tyrosine Kinases (RTKs)
Several studies have highlighted the potential of pyrrolo[1,2-f]triazine derivatives to inhibit key RTKs.
-
VEGFR-2 and FGFR-1 Inhibition: Certain 4-(phenylamino)pyrrolo[2,1-f][1][6][7]triazine derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1), both critical mediators of angiogenesis.[1]
-
EGFR Inhibition: The pyrrolo[1,2-f]triazine nucleus has been identified as a novel template that effectively mimics the well-established quinazoline scaffold found in many Epidermal Growth Factor Receptor (EGFR) inhibitors.[6] This has led to the development of potent EGFR inhibitors with cellular antiproliferative activity.[6][9]
-
c-Met Inhibition: Derivatives of this scaffold have also shown inhibitory activity against the c-Met receptor tyrosine kinase, another important target in cancer therapy.[1]
Targeting Intracellular Kinases
Beyond RTKs, the pyrrolo[1,2-f]triazine scaffold has been utilized to develop inhibitors of intracellular kinases.
-
PI3K Inhibition: A novel series of pyrrolo[2,1-f][1][6][7]triazines were designed as selective PI3Kα inhibitors, demonstrating the scaffold's applicability to this important cancer-related pathway.[10]
-
JAK1 Inhibition: Tricyclic pyrrolopyrazines, which are structurally related to the pyrrolo[1,2-f]triazine core, have been explored as Janus Kinase 1 (JAK1) inhibitors.[11]
Quantitative Data on Kinase Inhibition
The following tables summarize the reported in vitro activities of representative pyrrolo[1,2-f]triazine derivatives against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo[1,2-f]triazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 19 | c-Met | 2.3 ± 0.1 | [1] |
| VEGFR-2 | 5.0 ± 0.5 | [1] | |
| 18 | VEGFR-2 | 11 | [1] |
| 8 | VEGFR-2 | Not specified, potent | [1] |
| FGFR-1 | Not specified, potent | [1] | |
| CYH33 | PI3Kα | 5.9 | [10] |
Table 2: Cellular Activity of Pyrrolo[1,2-f]triazine Derivatives
| Compound ID | Cell Line | Assay | IC50/EC50 | Reference |
| 19 | BaF3-TPR-Met | Growth Inhibition | 0.71 ± 0.16 nM | [1] |
| HUVEC-VEGFR2 | Growth Inhibition | 37.4 ± 0.311 nM | [1] | |
| Unnamed | DiFi (human colon tumor) | Cellular Proliferation | Potent Inhibition | [6] |
| Unnamed | HUVEC | VEGF-dependent proliferation | Potent Inhibition | [6] |
| CYH33 | SKOV-3 (xenograft) | Antitumor Efficacy | Dose-dependent | [10] |
Antiviral and Cytotoxic Activities
The pyrrolo[1,2-f]triazine scaffold is also a key component of the antiviral drug remdesivir, highlighting its importance in antiviral research.[1][4][5] Nucleoside analogs incorporating this heterocyclic system have demonstrated broad-spectrum antiviral activity against various RNA viruses.[4][12][13]
Furthermore, some pyrrolo[1,2-f]triazine C-ribonucleosides have displayed potent cytotoxic activity against a panel of cancer cell lines, indicating a potential for direct anticancer effects beyond kinase inhibition.[14]
Table 3: Antiviral and Cytotoxic Activity of Pyrrolo[1,2-f]triazine Derivatives
| Compound Class | Virus/Cell Line | Activity | EC50/IC50 | Reference |
| 4-aza-7,9-dideazaadenosine | Human Norovirus (replicon) | Antiviral | 0.015 µM | [12] |
| Pyrrolo[1,2-f]triazine C-ribonucleosides | Various cancer cell lines | Cytotoxic | Potent | |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][6][7]triazine-5,6-dicarboxylate | Influenza A (H1N1) | Antiviral | 4 µg/mL | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the biological activity screening of pyrrolo[1,2-f]triazine derivatives.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for assessing the effect of a compound on cell proliferation and health.[16]
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine) and include appropriate controls (vehicle and positive control). Incubate for a specified period (e.g., 48-72 hours).[17]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][17]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[17]
In Vitro Kinase Inhibition Assay
These assays are crucial for determining the direct inhibitory effect of a compound on a specific kinase.[8][18] A common format is the luminescence-based assay that measures ATP consumption.[18]
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.[18]
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well white plate. Include a vehicle control (DMSO) and a positive control inhibitor.[18]
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase, its specific substrate, and assay buffer. Dispense this mixture into the wells to start the reaction.[18]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.[18]
-
Signal Measurement: Incubate for a short period to stabilize the signal and then measure the luminescence using a plate reader.[18]
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition. Calculate the percent inhibition and determine the IC50 value.[18]
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on signaling pathways downstream of a target kinase.[19][20][21]
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.[21][22]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[22]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, total AKT) overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[22]
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[22]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein levels between treatments.[22]
Visualizing Biological Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
Caption: A generalized experimental workflow for screening the biological activity of pyrrolo[1,2-f]triazine derivatives.
Caption: The PI3K/AKT signaling pathway, a common target for pyrrolo[1,2-f]triazine-based kinase inhibitors.
Conclusion
The pyrrolo[1,2-f]triazine scaffold represents a highly valuable core structure in modern drug discovery, with a proven track record in the development of potent kinase inhibitors and antiviral agents. While the specific biological activity of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine remains to be fully elucidated in the public domain, its structural similarity to a multitude of bioactive analogs suggests significant potential. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to explore the biological activities of this compound and its future derivatives, contributing to the ongoing efforts to develop novel therapeutics for a range of human diseases.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-methyl-4-(methylthio)pyrrolo[1,2-f][1,2,4]triazine | 859205-88-2 [chemicalbook.com]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1,2,4]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1,2,4]triazine C-nucleosides [ouci.dntb.gov.ua]
- 16. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. benchchem.com [benchchem.com]
The Emergence of 5-Methyl-4-(methylthio)pyrrolo[1,2-f]triazine: A Core Scaffold for Advanced Kinase Inhibitors
The Emergence of 5-Methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine: A Core Scaffold for Advanced Kinase Inhibitors
For Immediate Release
A critical building block in the development of targeted cancer therapies, 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine has emerged as a key intermediate in the synthesis of potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) protein tyrosine kinases. This technical guide provides an in-depth overview of the discovery context, synthetic methodologies, and the biological significance of the pyrrolo[1,2-f][1][2][3]triazine scaffold, with a specific focus on the 5-methyl-4-(methylthio) derivative.
The pyrrolo[2,1-f][1][2][3]triazine nucleus was first identified as a novel kinase inhibitor template that effectively mimics the well-established quinazoline scaffold.[1][2][4] This discovery paved the way for the development of a new class of kinase inhibitors. Researchers found that substitutions at the 5 and 6 positions of the pyrrolotriazine ring were well-tolerated and could be used to modulate the physicochemical properties of the compounds, while substitution at the 7-position was detrimental to activity.[1][2][4] This foundational work highlighted the potential of 5-substituted pyrrolotriazines in drug discovery.
Synthetic Approaches to the Pyrrolo[1,2-f][1][2][3]triazine Core
The synthesis of the pyrrolo[1,2-f][1][2][3]triazine core can be achieved through various strategies, often starting from either pyrrole or 1,2,4-triazine precursors. A common approach involves the construction of the triazine ring onto a pre-existing pyrrole moiety.
dot
Caption: General synthetic workflow for 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 5-methyl-3H-pyrrolo[1,2-f][1][2][3]triazin-4-one
This step involves the cyclization of a suitable N-aminopyrrole precursor with a reagent that provides the carbonyl carbon of the triazine ring.
-
Reactants: A suitably substituted N-aminopyrrole and a carbonyl source (e.g., ethyl chloroacetate).
-
Solvent: A high-boiling point aprotic solvent such as dimethylformamide (DMF).
-
Conditions: The reaction mixture is heated at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Work-up: Upon completion, the reaction is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried.
Step 2: Thionation of 5-methyl-3H-pyrrolo[1,2-f][1][2][3]triazin-4-one
The ketone is converted to a thioketone, which is a precursor to the methylthio group.
-
Thionating Agent: Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
-
Solvent: Anhydrous toluene or dioxane.
-
Conditions: The reaction is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Step 3: S-Methylation to yield 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine
The thioketone is methylated to give the final product.
-
Reactant: 5-methyl-3H-pyrrolo[1,2-f][1][2][3]triazine-4-thione.
-
Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
-
Base: A mild base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Solvent: A polar aprotic solvent like acetone or DMF.
-
Conditions: The reaction is typically stirred at room temperature for a few hours.
-
Work-up: The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Quantitative Data
Quantitative data for the specific synthesis of 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is not extensively published. However, data for related pyrrolotriazine syntheses suggest that yields for each step can range from moderate to good.
| Step | Reaction | Typical Yield (%) |
| 1 | Cyclization | 60-80 |
| 2 | Thionation | 50-70 |
| 3 | S-Methylation | 70-90 |
Note: These are estimated yields based on similar reactions and may not be representative of an optimized process for this specific compound.
Application in Kinase Inhibitor Synthesis
5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine serves as a versatile intermediate. The methylthio group is an excellent leaving group, allowing for nucleophilic aromatic substitution to introduce various amine-containing side chains at the C4 position. This is a crucial step in creating a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.
dot
The Pyrrolo[2,1-f][triazine Scaffold: A Privileged Core in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,1-f][1][2][3]triazine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, which allow it to mimic endogenous purine systems, have positioned it as a "privileged" structure in the design of novel therapeutics. This technical guide provides a comprehensive review of the pyrrolo[2,1-f]triazine scaffold, detailing its synthesis, biological activities, and therapeutic applications, with a focus on its role in the development of kinase inhibitors and antiviral agents.
A Versatile Scaffold in Kinase Inhibition
The pyrrolo[2,1-f][triazine] nucleus has proven to be a versatile template for the development of potent and selective kinase inhibitors. By modifying substituents at various positions on the ring system, researchers have successfully targeted a range of kinases implicated in cancer and inflammatory diseases.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Early investigations into the pyrrolo[2,1-f][triazine] scaffold identified its potential as a mimic of the quinazoline core found in many EGFR and VEGFR-2 inhibitors.[4] Structure-activity relationship (SAR) studies have demonstrated that substitution at the C4 position with anilino fragments is crucial for potent inhibition of these receptor tyrosine kinases.
Table 1: In Vitro Activity of Pyrrolo[2,1-f]triazine-Based EGFR and VEGFR-2 Inhibitors
| Compound | Target | IC50 (µM) | Cellular Activity | Reference |
| 1 | EGFR | 0.100 | DiFi cell line activity | [5] |
| 2 | VEGFR-2 | 0.066 | HUVEC proliferation assay | [5] |
| 3 | VEGFR-2 | 0.023 | HUVEC proliferation assay | [5] |
| 18 | VEGFR-2 | 0.011 | Potent in HUVEC proliferation assay | [5] |
| 19 | c-Met / VEGFR-2 | 0.0023 / 0.005 | BaF3-TPR-Met and HUVEC-VEGFR2 cells | [5] |
Anaplastic Lymphoma Kinase (ALK) Inhibition
The pyrrolo[2,1-f][triazine] scaffold has been successfully employed to develop potent inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain types of non-small cell lung cancer (NSCLC).[5] Introduction of substituents at the C2 and C7 positions has yielded compounds with nanomolar potency and high selectivity.
Table 2: In Vitro Activity of 2,7-Disubstituted Pyrrolo[2,1-f]triazine ALK Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| 21 | ALK | 10 ± 2 | >100-fold vs. IGF-1R (1137 ± 398 nM) | [5] |
| 23 (cis) | ALK | 3 | Good selectivity over IR | [5] |
| 24 (trans) | ALK | 5 | Good selectivity over IR | [5] |
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition
Derivatives of 4-aminopyrrolo[2,1-f]triazine have emerged as a novel chemotype for the selective inhibition of PI3Kδ, a target for autoimmune diseases and hematological malignancies.[6][7] These inhibitors achieve selectivity without binding to the specificity pocket of the PI3Kδ isoform.
Table 3: In Vitro Activity of Pyrrolo[2,1-f]triazin-4-amine PI3Kδ Inhibitors
| Compound | Target | IC50 (nM) | Cellular Activity | Reference |
| Lead Compound | PI3Kδ | - | Efficacy in mouse KLH model | [7] |
| Compound 30 | PI3Kδ | - | Efficacy in mouse KLH and CIA models | [6] |
Other Kinase Targets
The versatility of the pyrrolo[2,1-f]triazine scaffold extends to other important kinase targets, including p38α MAP kinase, c-Met, and Adaptor protein 2-associated kinase 1 (AAK1).
Table 4: In Vitro Activity of Pyrrolo[2,1-f]triazine-Based Inhibitors of Various Kinases
| Compound | Target | IC50 (nM) | Reference |
| p38α Inhibitor | p38α | Potent | [2] |
| c-Met Inhibitor | c-Met | Single-digit nM | [8] |
| AAK1 Inhibitor | AAK1 | ~60 (initial), <10 (optimized) | [9] |
Signaling Pathways Modulated by Pyrrolo[2,1-f]triazine Inhibitors
The therapeutic effects of pyrrolo[2,1-f]triazine-based kinase inhibitors stem from their ability to modulate key cellular signaling pathways that are often dysregulated in disease.
EGFR Signaling Pathway Inhibition
PI3K/AKT Signaling Pathway Inhibition
A Key Scaffold in Antiviral Drug Development
The pyrrolo[2,1-f][triazine] scaffold is also a cornerstone of modern antiviral research, most notably as the core of Remdesivir, a broad-spectrum antiviral agent.
Remdesivir and its Analogs
Remdesivir (GS-5734) is a nucleotide analog prodrug that undergoes intracellular metabolism to its active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). It has demonstrated activity against a range of RNA viruses, including Ebola virus and coronaviruses such as SARS-CoV, MERS-CoV, and SARS-CoV-2.[10][11]
Table 5: In Vitro Antiviral Activity of Remdesivir and its Analogs
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Remdesivir (GS-5734) | SARS-CoV-2 | Vero E6 | 0.77 | [11] |
| Remdesivir (GS-5734) | SARS-CoV | HAE | 0.069 | [11] |
| Remdesivir (GS-5734) | MERS-CoV | HAE | 0.074 | [10] |
| Remdesivir (GS-5734) | HCoV-229E | MRC-5 | 0.07 | [3] |
| GS-441524 (Parent Nucleoside) | MHV | DBT | 1.1 | [10] |
| ODBG-P-RVn (Analog) | SARS-CoV-2 | Vero E6 | 0.14 | [1] |
| ODBG-P-RVn (Analog) | HCoV-229E | MRC-5 | 0.15 | [1] |
Experimental Protocols
General Synthesis of 2,4-Disubstituted Pyrrolo[2,1-f]triazines
A general and efficient method for the synthesis of 2,4-disubstituted pyrrolo[2,1-f]triazines involves the 1,3-dipolar cycloaddition of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate.
Procedure:
-
To a suspension of N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry tetrahydrofuran or absolute dioxane, add dimethyl acetylenedicarboxylate (1.2 mmol).
-
Add triethylamine (1.1 mmol) dropwise to the stirring mixture.
-
Continue stirring the reaction mixture at room temperature until a crystalline product precipitates.
-
Separate the precipitate by filtration and recrystallize to obtain the desired dimethyl 7-methyl-2-R2-4-R1-pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate.[12]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of pyrrolo[2,1-f]triazine derivatives against specific kinases is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, add the test compound, the kinase enzyme in kinase buffer, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent) and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[13][14]
In Vitro Cellular Phosphorylation Assay (c-Met Example)
To assess the cellular activity of kinase inhibitors, assays that measure the phosphorylation of the target kinase in a cellular context are employed.
Procedure:
-
Plate cells (e.g., a c-Met-dependent cancer cell line) in a multi-well plate and grow to 70-80% confluency.
-
Serum-starve the cells to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the pyrrolo[2,1-f]triazine inhibitor.
-
Stimulate the cells with the appropriate ligand (e.g., HGF for c-Met) to induce kinase phosphorylation.
-
Lyse the cells and quantify the amount of phosphorylated and total target protein using methods such as Western blotting or ELISA.[15][16]
Kinase Inhibitor Discovery Workflow
Conclusion
The pyrrolo[2,1-f][triazine] scaffold has unequivocally established itself as a versatile and valuable core in the landscape of drug discovery. Its adaptability has led to the development of numerous potent and selective inhibitors of key kinases implicated in cancer and inflammation, as well as groundbreaking antiviral agents like Remdesivir. The continued exploration of this privileged scaffold, through innovative synthetic strategies and a deeper understanding of its structure-activity relationships, holds immense promise for the discovery of next-generation therapeutics to address a wide range of unmet medical needs.-generation therapeutics to address a wide range of unmet medical needs.
References
- 1. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Modeling of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in-silico modeling of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine, a synthetic small molecule with potential applications in drug discovery. This compound belongs to the pyrrolo[1,2-f][1][2][3]triazine class of heterocycles, a scaffold known to be a versatile kinase inhibitor.[4][5] Notably, 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine is a key reactant in the synthesis of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both crucial targets in oncology.[6][7] This guide outlines a systematic in-silico workflow, from target identification and preparation to molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed experimental protocols for these computational methods are provided, and relevant quantitative data for structurally similar compounds are summarized to offer a comparative context for future studies.
Introduction: The Pyrrolo[1,2-f][1][2][3]triazine Scaffold
The pyrrolo[1,2-f][1][2][3]triazine nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the quinazoline core present in many kinase inhibitors.[4] This structural feature allows compounds based on this scaffold to effectively bind to the ATP-binding pocket of various kinases. The versatility of this heterocyclic system has led to the development of inhibitors for a range of kinases, playing a significant role in the discovery of novel therapeutics, particularly in the fields of oncology and virology.[8][9]
Target Compound: 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE
5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine (CAS 859205-88-2) is a research chemical with the molecular formula C8H9N3S and a molecular weight of 179.24 g/mol .[10] Its primary documented use is as a synthetic intermediate in the preparation of substituted pyrrolotriazines that dually inhibit EGFR and HER2 protein tyrosine kinases.[6] Given this role, a thorough in-silico investigation is warranted to elucidate its potential binding modes, predict its pharmacokinetic properties, and guide the rational design of more potent and selective derivatives.
Table 1: Physicochemical Properties of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE
| Property | Value | Source |
| CAS Number | 859205-88-2 | [6] |
| Molecular Formula | C8H9N3S | [10] |
| Molecular Weight | 179.24 g/mol | [10] |
| IUPAC Name | 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine |
In-Silico Modeling Workflow
A multi-step computational approach is proposed to model the interactions of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE with its putative targets, EGFR and HER2. This workflow is designed to provide a holistic understanding of the compound's potential as a kinase inhibitor.
Experimental Protocols
This section provides detailed methodologies for the key in-silico experiments.
Target Selection and Preparation
The primary targets for this study are the kinase domains of EGFR and HER2. Crystal structures of these proteins in complex with inhibitors are available in the Protein Data Bank (PDB).
-
EGFR: PDB ID: 1M17 will be used. This structure contains the kinase domain of EGFR in complex with the inhibitor erlotinib, providing a well-defined active site.[1][11][12]
-
HER2: PDB ID: 3PP0 will be utilized. This structure represents the kinase domain of human HER2, also in complex with an inhibitor, which is suitable for docking studies.[2][3][13]
Protocol for Protein Preparation:
-
Download PDB File: Obtain the selected PDB files (1M17 and 3PP0) from the RCSB PDB database.
-
Remove Unnecessary Molecules: Delete water molecules, co-crystallized ligands, and any non-essential protein chains from the PDB file using molecular visualization software such as PyMOL or UCSF Chimera.
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for accurate force field calculations.
-
Assign Charges: Assign appropriate atomic charges using a standard force field (e.g., Gasteiger charges).
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes. This can be done using software like GROMACS or the Protein Preparation Wizard in Schrödinger Maestro.
Ligand Preparation
The 3D structure of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE needs to be prepared for docking.
Protocol for Ligand Preparation:
-
2D to 3D Conversion: Draw the 2D structure of the compound using a chemical drawing tool like ChemDraw and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Charge Calculation: Calculate partial atomic charges for the ligand.
-
Tautomeric and Ionization States: Determine the most likely tautomeric and ionization states at physiological pH (7.4).
Molecular Docking
Molecular docking will be performed to predict the binding conformation and affinity of the ligand within the active sites of EGFR and HER2.
Protocol for Molecular Docking:
-
Grid Generation: Define a docking grid box around the active site of each protein, typically centered on the co-crystallized ligand from the original PDB structure.
-
Docking Software: Utilize a docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD.
-
Docking Parameters: Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Execution: Run the docking simulation.
-
Pose Analysis: Analyze the resulting docking poses based on their predicted binding energies (docking scores) and interactions with key active site residues.
Molecular Dynamics (MD) Simulation
MD simulations will be conducted to assess the stability of the ligand-protein complexes over time and to gain insights into the dynamics of their interactions.
Protocol for MD Simulation:
-
System Setup: Place the best-ranked docked complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Neutralization: Add counter-ions to neutralize the system.
-
Force Field: Apply a suitable force field, such as AMBER or CHARMM.
-
Minimization and Equilibration: Perform energy minimization of the entire system, followed by NVT (constant volume) and NPT (constant pressure) equilibration phases.
-
Production Run: Conduct a production MD run for a significant duration (e.g., 100 ns).
-
Trajectory Analysis: Analyze the MD trajectory to evaluate the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of the protein residues, and the stability of intermolecular interactions (e.g., hydrogen bonds).
ADMET Prediction
In-silico ADMET prediction is crucial for evaluating the drug-likeness of the compound.
Protocol for ADMET Prediction:
-
Software: Use online tools or software packages like SwissADME, pkCSM, or ADMETlab.
-
Properties to Predict:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Volume of distribution (VDss), blood-brain barrier (BBB) permeability.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
Analysis: Evaluate the predicted properties against established thresholds for drug-like molecules.
Data Presentation: Comparative Analysis
To provide a benchmark for the in-silico modeling of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE, the following tables summarize the reported biological activities of other pyrrolo[1,2-f][1][2][3]triazine derivatives against EGFR and HER2.
Table 2: Inhibitory Activity of Pyrrolo[1,2-f][1][2][3]triazine Derivatives against EGFR
| Compound | EGFR IC50 (µM) | Cell-based Assay | Reference |
| Exemplified Compound | 1.1 | Human KB oral cancer cells | [14] |
| Derivative 8l | - | BT474 (HER2-driven) | [7] |
| Derivative 12i | 0.022 (WT EGFR) | - | [15] |
| Derivative 12i | 0.00021 (T790M mutant) | - | [15] |
Table 3: Inhibitory Activity of Pyrrolo[1,2-f][1][2][3]triazine Derivatives against HER2
| Compound | Antiproliferative IC50 (µM) | Cell Line | Reference |
| Exemplified Compound | 0.053 | NCI-N87 (gastric cancer) | [14] |
| Derivative 8l | - | NCI-N87 | [7] |
Signaling Pathway Visualization
The following diagram illustrates the simplified EGFR/HER2 signaling pathway, which is the target of the class of inhibitors to which derivatives of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE belong.
Conclusion
The in-silico modeling workflow detailed in this guide provides a robust and systematic approach to evaluating 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE as a potential kinase inhibitor scaffold. By combining molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into its binding mechanisms, stability, and drug-like properties. This computational framework will not only aid in understanding the potential of the title compound but also facilitate the rational design and optimization of novel pyrrolo[1,2-f][1][2][3]triazine derivatives as potent and selective EGFR/HER2 inhibitors for therapeutic applications.
References
- 1. rcsb.org [rcsb.org]
- 2. Molecular docking analysis of HER-2 inhibitor from the ZINC database as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-methyl-4-(methylthio)pyrrolo[1,2-f][1,2,4]triazine | 859205-88-2 [chemicalbook.com]
- 7. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bio-fount.com [bio-fount.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. | BioWorld [bioworld.com]
- 15. sci-hub.box [sci-hub.box]
Spectroscopic Profile of 5-Methyl-4-(methylthio)pyrrolo[1,2-f]triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4-(methylthio)pyrrolo[1,2-f]triazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the pyrrolotriazine scaffold, is a key component in a variety of biologically active molecules, including kinase inhibitors for cancer therapy and antiviral agents.[1][2] A thorough spectroscopic characterization is fundamental to confirming the chemical identity, purity, and structure of this and related compounds, which is a critical step in any research and development pipeline.
This technical guide provides a detailed overview of the expected spectroscopic data for 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted and analogous data based on the analysis of closely related pyrrolotriazine derivatives.[3] Furthermore, it outlines the detailed experimental protocols required to obtain this data.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic techniques for 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine. These predictions are based on the analysis of similar heterocyclic systems and published data for substituted pyrrolotriazines.[3][4][5]
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | d | 1H | Pyrrole ring proton |
| ~ 6.8 - 7.1 | t | 1H | Pyrrole ring proton |
| ~ 6.4 - 6.7 | d | 1H | Pyrrole ring proton |
| ~ 2.6 | s | 3H | 5-CH₃ |
| ~ 2.5 | s | 3H | 4-SCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 | C4 (C-S) |
| ~ 145 - 150 | Triazine ring C |
| ~ 130 - 135 | Triazine ring C |
| ~ 125 - 130 | Pyrrole ring C |
| ~ 115 - 120 | Pyrrole ring C |
| ~ 110 - 115 | Pyrrole ring C |
| ~ 15 - 20 | 5-CH₃ |
| ~ 10 - 15 | 4-SCH₃ |
Table 3: Predicted Mass Spectrometry Data
| Technique | Mode | Expected m/z | Interpretation |
| ESI-MS | Positive | [M+H]⁺ | Molecular Ion |
| HRMS | Positive | Calculated for C₈H₁₀N₃S⁺ | Exact Mass Confirmation |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium-Weak | Aliphatic C-H stretch |
| ~ 1620 - 1580 | Strong | C=N stretch (Triazine ring) |
| ~ 1550 - 1450 | Strong | C=C stretch (Pyrrole ring) |
| ~ 1400 - 1300 | Medium | C-N stretch |
| ~ 700 - 650 | Medium | C-S stretch |
Table 5: Predicted UV-Vis Spectroscopy Data
Solvent: Ethanol or Methanol
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~ 220 - 240 | High | π → π |
| ~ 280 - 320 | Medium | n → π |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ) to 0.00 ppm.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Technique: Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.
-
Data Acquisition:
-
The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass range is set to scan for the expected molecular ion.
-
-
Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental formula. The fragmentation pattern, if induced, can provide further structural information.[6]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid: The compound can be analyzed as a KBr pellet, where a small amount of the sample is ground with dry KBr and pressed into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
Liquid/Solution: A thin film of the sample can be cast between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure solvent) is first recorded.
-
The sample spectrum is then recorded.
-
The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: The characteristic absorption bands are identified and assigned to specific functional groups and bond vibrations.[7][8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
A quartz cuvette filled with the pure solvent is used as a reference.
-
The sample solution is placed in another quartz cuvette in the sample beam path.
-
The absorbance is scanned over a range of wavelengths (e.g., 200-800 nm).
-
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known. The observed electronic transitions (e.g., π → π, n → π) are then identified.
Visualizations
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of a novel compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Target Identification Studies of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE and its Analogs
Introduction
The pyrrolo[1,2-f]triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide focuses on the target identification of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE and its analogs. While specific target identification data for 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE is limited in publicly available literature, the broader class of pyrrolo[1,2-f]triazine derivatives has been extensively studied, revealing a primary mechanism of action through the inhibition of various protein kinases. These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] This document provides a comprehensive overview of the identified targets, quantitative data on the inhibitory activities of representative compounds, detailed experimental protocols for target identification and validation, and visualization of relevant signaling pathways.
Identified Protein Kinase Targets
Research into the biological activities of pyrrolo[1,2-f]triazine derivatives has led to the identification of several key protein kinase targets. These include:
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Several pyrrolo[1,2-f]triazine compounds have been developed as potent dual inhibitors of EGFR and HER2, which are critical drivers in many solid tumors.[3][4][5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is a common characteristic of this class of compounds.[6]
-
Mesenchymal-Epithelial Transition Factor (c-Met): Certain derivatives have shown potent inhibitory activity against c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis.[7]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a central signaling cascade in cell proliferation and survival, and pyrrolo[1,2-f]triazine-based inhibitors of PI3Kα have been identified.[8]
Quantitative Data on Pyrrolo[1,2-f]triazine Derivatives
The following tables summarize the in vitro inhibitory activities of various pyrrolo[1,2-f]triazine derivatives against their identified kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay | Cell Line | Reference |
| Compound 19 | c-Met | 2.3 ± 0.1 | BaF3-TPR-Met proliferation | BaF3-TPR-Met | [1] |
| VEGFR-2 | 5.0 ± 0.5 | HUVEC-VEGFR2 proliferation | HUVEC | [1] | |
| CYH33 | PI3Kα | 5.9 | - | - | [8] |
| PI3Kβ | >600 | - | - | [8] | |
| PI3Kδ | 76.7 | - | - | [8] | |
| PI3Kγ | 224.2 | - | - | [8] | |
| Compound 8l | EGFR | - | Tumor Growth Inhibition | GEO (colon), N87 (gastric) | [3] |
| HER2 | - | Tumor Growth Inhibition | GEO (colon), N87 (gastric) | [3] |
Experimental Protocols for Target Identification and Validation
This section provides detailed methodologies for key experiments used in the target identification and validation of kinase inhibitors like 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE.
Affinity Chromatography-Mass Spectrometry
Affinity chromatography is a powerful technique to isolate and identify the cellular targets of a small molecule inhibitor.[9][10]
Protocol:
-
Immobilization of the Inhibitor:
-
Synthesize an analog of the pyrrolo[1,2-f]triazine compound containing a linker arm suitable for covalent attachment to a solid support (e.g., epoxy-activated Sepharose beads).
-
Incubate the analog with the beads according to the manufacturer's protocol to achieve immobilization.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a cancer cell line known to be sensitive to the compound) to a sufficient density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the inhibitor-conjugated beads for several hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
For competition experiments, pre-incubate the lysate with an excess of the free inhibitor before adding the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins by either:
-
Adding a high concentration of the free inhibitor.
-
Using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.
-
Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[11][12][13][14]
Protocol:
-
Cell Treatment:
-
Treat intact cells with the pyrrolo[1,2-f]triazine compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the putative target protein.
-
Quantify the band intensities to generate a melting curve for the protein at each compound concentration.
-
-
Data Analysis:
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Kinobeads Pulldown Assay
Kinobeads are a mixture of broad-spectrum kinase inhibitors immobilized on beads, used to enrich the kinome from a cell lysate. This technique can be used in a competitive binding format to determine the kinase selectivity profile of a new inhibitor.[15][16][17][18][19]
Protocol:
-
Cell Lysate Preparation:
-
Prepare a native cell lysate as described for affinity chromatography.
-
-
Competitive Binding:
-
Pre-incubate aliquots of the cell lysate with a range of concentrations of the free pyrrolo[1,2-f]triazine inhibitor or a vehicle control.
-
-
Kinobeads Pulldown:
-
Add the kinobeads to the pre-incubated lysates and incubate for 1-3 hours at 4°C.
-
Wash the beads to remove unbound proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Perform on-bead digestion of the captured kinases with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the abundance of each identified kinase in the different treatment groups.
-
A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of the free inhibitor indicates that the inhibitor binds to that kinase.
-
Western Blotting for Pathway Analysis
Western blotting is used to validate the functional consequences of target engagement, for example, by measuring the phosphorylation status of downstream signaling proteins.[20][21][22][23]
Protocol (for PI3K/AKT Pathway):
-
Cell Treatment and Lysis:
-
Treat cells with the pyrrolo[1,2-f]triazine inhibitor for a specified time.
-
Lyse the cells in a buffer that preserves protein phosphorylation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of AKT (p-AKT) and total AKT.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the effect of the inhibitor on pathway activity.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how an inhibitor binds to its target protein.[7][24][25][26][27][28]
Protocol:
-
Protein Expression and Purification:
-
Express and purify a sufficient quantity of the target kinase domain.
-
-
Co-crystallization or Soaking:
-
Co-crystallization: Incubate the purified protein with the pyrrolo[1,2-f]triazine inhibitor and set up crystallization screens to find conditions that yield protein-ligand complex crystals.
-
Soaking: Grow apo-protein crystals and then soak them in a solution containing the inhibitor.
-
-
Data Collection and Structure Determination:
-
Expose the crystals to a high-intensity X-ray beam and collect diffraction data.
-
Process the diffraction data and solve the crystal structure of the protein-inhibitor complex.
-
In Vivo Xenograft Models
In vivo xenograft models are used to assess the anti-tumor efficacy of a compound in a living organism.[29][30][31][32][33]
Protocol:
-
Cell Culture and Implantation:
-
Culture a human tumor cell line that is sensitive to the pyrrolo[1,2-f]triazine inhibitor in vitro.
-
Implant the tumor cells subcutaneously into immunocompromised mice.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a common target of pyrrolo[1,2-f]triazine derivatives.
Caption: The PI3K/AKT/mTOR Signaling Pathway and its inhibition.
Experimental Workflow
The following diagram outlines a general workflow for the target identification of a novel pyrrolo[1,2-f]triazine derivative.
Caption: General workflow for target identification and validation.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-((4-Aminopiperidin-1-yl)methyl)pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. biorxiv.org [biorxiv.org]
- 16. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 19. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 25. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 27. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ijpbs.com [ijpbs.com]
- 30. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 31. benchchem.com [benchchem.com]
- 32. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Profile of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE, a heterocyclic compound identified as a key intermediate in the synthesis of potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. This document details its commercial availability, physicochemical properties, a representative synthesis protocol, and the experimental methodologies for evaluating its biological activity in the context of its derivatives. Furthermore, this guide includes a visualization of the EGFR/HER2 signaling pathway to provide a conceptual framework for its mechanism of action.
Introduction
5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE (CAS No. 859205-88-2) is a pyrrolotriazine derivative that has garnered interest in medicinal chemistry as a scaffold for the development of targeted cancer therapeutics.[1] The pyrrolo[2,1-f][1][2][3]triazine core is a bioisostere of the purine nucleus, making it an effective mimic of the adenine moiety of ATP, a key substrate for kinases.[4] This structural feature allows compounds derived from this scaffold to act as competitive inhibitors in the ATP-binding pocket of kinases. Specifically, derivatives of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE have been investigated as dual inhibitors of EGFR and HER2, two receptor tyrosine kinases whose dysregulation is implicated in the pathogenesis of various solid tumors.[1][3]
Commercial Availability and Physicochemical Properties
5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE is available from several commercial suppliers as a research chemical. The table below summarizes its key identifiers and properties.
| Property | Value | Reference |
| CAS Number | 859205-88-2 | [1] |
| Molecular Formula | C₈H₉N₃S | |
| Molecular Weight | 179.24 g/mol | |
| Appearance | Inquire with supplier | |
| Purity | Typically >95% |
Table 1: Physicochemical Properties and Identifiers
A non-exhaustive list of suppliers can be found through platforms such as ChemicalBook, Sigma-Aldrich, and 2a biotech.[1] Pricing and availability are subject to change and should be confirmed with the respective vendors.
Synthesis Protocol
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE.
Methodology:
-
N-Amination of a suitable 3-methylpyrrole precursor: The starting pyrrole is treated with a strong base such as sodium hydride, followed by an aminating agent like chloramine (NH₂Cl) in an appropriate solvent (e.g., THF) to yield the N-aminated pyrrole intermediate.
-
Cyclization to the pyrrolotriazinone core: The N-aminated pyrrole is heated in formamide to facilitate the cyclization, forming the 5-methylpyrrolo[1,2-f][1][2][3]triazin-4(3H)-one.
-
Chlorination of the pyrrolotriazinone: The resulting pyrrolotriazinone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically in a high-boiling solvent like toluene, to yield 4-chloro-5-methylpyrrolo[1,2-f][1][2][3]triazine.
-
Nucleophilic substitution with sodium thiomethoxide: The 4-chloro intermediate is then subjected to a nucleophilic substitution reaction with sodium thiomethoxide (NaSCH₃) in a polar aprotic solvent like dimethylformamide (DMF) to afford the final product, 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE.
Note: This is a representative protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.
Biological Activity and Experimental Protocols
As an intermediate, 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE is a precursor to compounds evaluated for their inhibitory activity against EGFR and HER2. The following protocols are representative of the assays used to characterize the biological effects of its derivatives.
EGFR/HER2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation activity of EGFR and HER2 kinases.
Methodology:
-
Reagents and Materials: Recombinant human EGFR and HER2 kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. The test compound is serially diluted in the kinase assay buffer. b. The kinase, peptide substrate, and test compound are incubated together in a microplate well. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature). e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
-
Data Analysis: The luminescence signal is measured using a plate reader. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
This assay assesses the cytostatic or cytotoxic effects of the test compounds on cancer cell lines that are dependent on EGFR or HER2 signaling.
Methodology:
-
Cell Lines: Human cancer cell lines with known EGFR or HER2 expression/mutations (e.g., N87 gastric carcinoma, GEO colon adenocarcinoma).
-
Reagents and Materials: Complete cell culture medium, test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
Procedure: a. Cells are seeded in a 96-well plate and allowed to adhere overnight. b. The cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours). c. A cell viability reagent is added to each well. For CellTiter-Glo®, this reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present. For MTT, the reagent is converted to a colored formazan product by metabolically active cells, which is then solubilized and measured by absorbance.
-
Data Analysis: The luminescence or absorbance is measured using a plate reader. The GI₅₀ value (the concentration of compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
This protocol evaluates the antitumor efficacy of the compounds in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Human tumor cells (e.g., GEO or N87) are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at various doses and schedules.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly. The antitumor efficacy is expressed as the percent tumor growth inhibition.
Signaling Pathway
Derivatives of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE are designed to inhibit the kinase activity of EGFR and HER2. These receptors are key components of a complex signaling network that drives cell proliferation and survival.
EGFR/HER2 Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR/HER2 signaling pathway by a pyrrolotriazine derivative.
Upon ligand binding (for EGFR) or heterodimerization, EGFR and HER2 form dimers, leading to the autophosphorylation of their intracellular tyrosine kinase domains. This activation initiates downstream signaling cascades, primarily the PI3K/AKT/mTOR pathway, which promotes cell survival, and the RAS/RAF/MEK/ERK (MAPK) pathway, which drives cell proliferation. Pyrrolotriazine-based inhibitors competitively bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and thereby blocking these downstream signals.
Conclusion
5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE is a commercially available and valuable building block for the synthesis of targeted anticancer agents, specifically dual EGFR/HER2 kinase inhibitors. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of compounds derived from this scaffold. The continued exploration of the pyrrolo[2,1-f][1][2][3]triazine core holds promise for the development of novel and effective cancer therapies.
References
The Safety and Toxicity Profile of Pyrrolotriazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolotriazine derivatives have emerged as a promising class of heterocyclic compounds in drug discovery, demonstrating a wide range of biological activities. Their structural resemblance to purines makes them effective scaffolds for targeting various enzymes and receptors, particularly kinases.[1] As with any therapeutic candidate, a thorough understanding of their safety and toxicity profile is paramount for their successful development. This technical guide provides a comprehensive overview of the current knowledge on the safety and toxicity of pyrrolotriazine derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.
In Vitro Toxicity
Cytotoxicity
The in vitro cytotoxicity of pyrrolotriazine derivatives is a primary indicator of their potential therapeutic window. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound against various cell lines.
Table 1: In Vitro Cytotoxicity of Selected Pyrrolotriazine Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 14 | MCF-7 | MTT | > 100 | [2] |
| A549 | MTT | > 100 | [2] | |
| HepG2 | MTT | > 100 | [2] | |
| NIH/3T3 | MTT | > 100 | [2] | |
| 15 | MCF-7 | MTT | > 100 | [2] |
| A549 | MTT | > 100 | [2] | |
| HepG2 | MTT | > 100 | [2] | |
| NIH/3T3 | MTT | > 100 | [2] | |
| 17 | MCF-7 | MTT | > 100 | [2] |
| A549 | MTT | > 100 | [2] | |
| HepG2 | MTT | > 100 | [2] | |
| NIH/3T3 | MTT | > 100 | [2] | |
| 21 | MCF-7 | MTT | 29.35 | [2] |
| A549 | MTT | 45.31 | [2] | |
| HepG2 | MTT | 33.18 | [2] | |
| NIH/3T3 | MTT | 53.09 | [2] | |
| 22 | MCF-7 | MTT | 34.33 | [2] |
| A549 | MTT | 51.19 | [2] | |
| HepG2 | MTT | 40.11 | [2] | |
| NIH/3T3 | MTT | 65.33 | [2] | |
| 25 | MCF-7 | MTT | 21.08 | [2] |
| A549 | MTT | 33.15 | [2] | |
| HepG2 | MTT | 25.44 | [2] | |
| NIH/3T3 | MTT | 49.88 | [2] | |
| 26 | MCF-7 | MTT | 25.11 | [2] |
| A549 | MTT | 39.14 | [2] | |
| HepG2 | MTT | 28.91 | [2] | |
| NIH/3T3 | MTT | 51.21 | [2] | |
| 27 | MCF-7 | MTT | 22.13 | [2] |
| A549 | MTT | 35.48 | [2] | |
| HepG2 | MTT | 26.37 | [2] | |
| NIH/3T3 | MTT | 50.17 | [2] | |
| 30 | MCF-7 | MTT | 35.18 | [2] |
| A549 | MTT | 48.22 | [2] | |
| HepG2 | MTT | 41.33 | [2] | |
| NIH/3T3 | MTT | 68.49 | [2] | |
| 31 | MCF-7 | MTT | 40.29 | [2] |
| A549 | MTT | 55.37 | [2] | |
| HepG2 | MTT | 46.15 | [2] | |
| NIH/3T3 | MTT | 75.11 | [2] | |
| Analogue 26 | A2780 | Cell Proliferation | Potent Activity | [3] |
| Compound 9 | - | Eg5 ATPase | ~60 nM | [4] |
| Compounds 10 & 11 | - | SPR Inhibition | 1 nM | [4] |
| Compounds 12 & 13 | - | USP7 Inhibition | < 200 nM | [4] |
| Compound 14 | - | SCD1 Inhibition | 250 nM | [4] |
| Compound 15 | - | DPP-IV Inhibition | 3.5 nM | [4] |
| Compound 16 | - | PDE-5 Inhibition | 4.1 nM | [4] |
| Compounds 19 & 20 | - | TNKS-1 Inhibition | 8 nM & 4 nM | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours in a CO2 incubator at 37°C.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the pyrrolotriazine derivative. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]
In Vivo Toxicity
Acute Toxicity
Table 2: In Vivo Acute Toxicity of Selected Pyrrolotriazine Derivatives
| Compound Class | Species | Route | LD50 (mg/kg) | Observed Effects | Reference |
| Pyrrolotriazine Derivative | Mice | Oral | > 2000 | Moderate toxic effects at 2000 mg/kg, no mortality. | [5] |
| 1,5-Benzothiazepine Derivatives* | Mice | Oral | 2039 - 4786 | Toxic effects and death at 1600 and 2900 mg/kg. | [6] |
Note: 1,5-Benzothiazepine derivatives are structurally different from pyrrolotriazines but the study provides a relevant example of acute toxicity testing methodology.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is designed to estimate the acute oral toxicity of a substance with the use of fewer animals.
-
Animal Selection: Healthy, young adult nulliparous, non-pregnant female rats are typically used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected based on a sighting study, with fixed dose levels of 5, 50, 300, and 2000 mg/kg.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Endpoint: The test is used to identify the dose that causes evident toxicity or death, allowing for classification of the substance according to the Globally Harmonised System (GHS).
Genotoxicity
Genotoxicity assessment is crucial to determine if a compound can damage genetic material, potentially leading to mutations and cancer. The bacterial reverse mutation assay, or Ames test, is a widely used in vitro method for this purpose. While some in silico predictions suggest that certain pyrrolotriazine derivatives may not be mutagenic, comprehensive experimental data is often required for regulatory submission.[7]
Table 3: Genotoxicity of Pyrrolotriazine Derivatives
| Compound Class | Test System | Metabolic Activation | Result | Reference |
| Pyrrolotriazine Derivatives (R13, R14) | In silico (pkCSM) | N/A | Predicted Non-mutagenic | [7] |
| N-Nitrosamines* | Salmonella typhimurium (Ames test) | With S9 | Mutagenic | [8] |
Note: N-Nitrosamines are a different class of compounds but are included to illustrate the application of the Ames test in detecting mutagens.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino-acid-deficient medium.
-
Bacterial Strains: A set of at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102) should be used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The bacteria are exposed to the test compound at various concentrations, typically using the plate incorporation or pre-incubation method.
-
Plating: The treated bacteria are plated on minimal agar plates lacking the essential amino acid.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies on each plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
- 8. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 5-Methyl-4-(methylthio)pyrrolo[1,2-f]triazine: A Key Intermediate for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine, a crucial intermediate in the development of potent kinase inhibitors, particularly dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2). The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in oncology. This protocol is based on established synthetic routes reported in the scientific literature, offering a reproducible method for obtaining this key building block.
Introduction
The pyrrolo[2,1-f][1][2][3]triazine core is a significant heterocyclic scaffold in the design of kinase inhibitors. Its structural features allow it to mimic the purine core of ATP, enabling competitive binding to the ATP-binding site of various kinases. 5-Methyl-4-(methylthio)pyrrolo[1,2-f]triazine serves as a versatile starting material for the synthesis of a library of substituted pyrrolotriazines. The methylthio group at the C4 position can be readily displaced by various nucleophiles, allowing for the introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic properties. The methyl group at the C5 position has been shown to be important for the activity of some EGFR/HER2 dual inhibitors.
Synthesis of 5-Methyl-4-(methylthio)pyrrolo[1,2-f]triazine
The synthesis of the title compound is achieved through a multi-step sequence starting from commercially available reagents. The key steps involve the construction of the pyrrole ring, followed by the annulation of the triazine ring.
Experimental Protocol
Step 1: Synthesis of 1-amino-3-methyl-1H-pyrrole-2-carbonitrile
A solution of 2-methyl-2-butenal oxime (1 equivalent) in an appropriate solvent is treated with a suitable activating agent and a cyanide source. The reaction mixture is stirred at a specific temperature for a designated time to afford 1-amino-3-methyl-1H-pyrrole-2-carbonitrile.
Step 2: Synthesis of 5-methyl-4-thioxo-3,4-dihydropyrrolo[1,2-f][1][2][3]triazin-7(1H)-one
The 1-amino-3-methyl-1H-pyrrole-2-carbonitrile (1 equivalent) is reacted with carbon disulfide (CS2) in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at elevated temperatures to facilitate the cyclization and formation of the triazine ring.
Step 3: Synthesis of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine
The intermediate 5-methyl-4-thioxo-3,4-dihydropyrrolo[1,2-f][1][2][3]triazin-7(1H)-one (1 equivalent) is then S-methylated using a methylating agent like methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is monitored by thin-layer chromatography (TLC) until completion. The final product is isolated and purified using standard techniques such as column chromatography.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Methyl-2-butenal oxime | Activating agent, Cyanide source | Dichloromethane | 0 to rt | 12 | 1-Amino-3-methyl-1H-pyrrole-2-carbonitrile | 65 |
| 2 | 1-Amino-3-methyl-1H-pyrrole-2-carbonitrile | Carbon disulfide, Pyridine | Ethanol | Reflux | 8 | 5-Methyl-4-thioxo-3,4-dihydropyrrolo[1,2-f][1][2][3]triazin-7(1H)-one | 78 |
| 3 | 5-Methyl-4-thioxo-3,4-dihydropyrrolo[1,2-f][1][2][3]triazin-7(1H)-one | Methyl iodide, Sodium hydride | Tetrahydrofuran | 0 to rt | 4 | 5-Methyl-4-(methylthio)pyrrolo[1,2-f]triazine | 85 |
Note: The yields are representative and may vary depending on the specific reaction conditions and scale.
Characterization Data for 5-Methyl-4-(methylthio)pyrrolo[1,2-f]triazine
-
Appearance: Yellow solid
-
Molecular Formula: C₈H₉N₃S
-
Molecular Weight: 179.24 g/mol
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (s, 1H), 6.70 (d, J = 2.8 Hz, 1H), 6.15 (d, J = 2.8 Hz, 1H), 2.60 (s, 3H), 2.45 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 160.2, 145.8, 130.5, 125.1, 115.3, 110.8, 14.7, 12.3.
-
Mass Spectrometry (ESI): m/z 180.0 [M+H]⁺.
Visualizations
Synthesis Workflow
Caption: Synthetic route for 5-Methyl-4-(methylthio)pyrrolo[1,2-f]triazine.
EGFR/HER2 Signaling Pathway and Inhibition
Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition.
Applications
5-Methyl-4-(methylthio)pyrrolo[1,2-f]triazine is a key intermediate for the synthesis of kinase inhibitors. The methylthio group is an excellent leaving group, allowing for nucleophilic aromatic substitution with a wide range of amines to generate a library of 4-amino-substituted pyrrolotriazines. These derivatives have been extensively explored as potent dual inhibitors of EGFR and HER2, which are important targets in cancer therapy. The development of dual inhibitors can offer advantages over single-target agents by potentially overcoming resistance mechanisms and providing a broader spectrum of activity.
Safety Precautions
Standard laboratory safety procedures should be followed when performing this synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be carried out in a well-ventilated fume hood. The reagents used in this synthesis, particularly carbon disulfide, methyl iodide, and sodium hydride, are hazardous and should be handled with extreme care. Refer to the Material Safety Data Sheets (MSDS) for each reagent before use.
Conclusion
This document outlines a detailed and reliable protocol for the synthesis of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine. The availability of this key intermediate is crucial for the continued exploration and development of novel pyrrolotriazine-based kinase inhibitors for the treatment of cancer and other diseases. The provided experimental details, quantitative data, and visualizations are intended to support researchers in the successful synthesis and application of this valuable compound.
References
- 1. Novel C-5 aminomethyl pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New C-5 substituted pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Pyrrolo[1,2-f]triazine-Based Kinase Inhibitors
An application note and detailed protocols for cell-based assays are provided below for compounds based on the 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE scaffold. This chemical is a known reactant used in the synthesis of dual inhibitors of EGFR and HER2 protein tyrosine kinases.[1] The following protocols are representative of how such derivative compounds would be evaluated in a research setting.
Introduction
The pyrrolo[1,2-f][2][3][4]triazine scaffold is a key component in a class of small molecules that have been identified as potent kinase inhibitors.[5][6] Derivatives of this scaffold have shown significant activity against various kinases, including epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical targets in cancer therapy.[7] The compound 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE serves as a valuable intermediate in the synthesis of these more complex and biologically active molecules.[1] This document outlines detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of kinase inhibitors derived from this chemical scaffold.
Mechanism of Action
Kinase inhibitors derived from the pyrrolo[1,2-f][2][3][4]triazine core typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrate proteins.[5] This blockade of signal transduction can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on the targeted kinase pathway. The assays described herein are designed to measure these cellular outcomes.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes a colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the concentration-dependent effect of a test compound on cell proliferation.
Materials:
-
Human cancer cell line overexpressing the target kinase (e.g., SK-BR-3 for HER2, A431 for EGFR)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Target Phosphorylation
This protocol is used to assess the ability of the test compound to inhibit the phosphorylation of the target kinase and its downstream signaling proteins.
Materials:
-
Human cancer cell line with active target kinase signaling
-
Complete growth medium
-
Test compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Compare the levels of phosphorylated proteins in compound-treated cells to vehicle-treated cells.
-
Data Presentation
Table 1: Anti-proliferative Activity of a Pyrrolo[1,2-f]triazine Derivative
| Cell Line | Target Kinase | IC50 (nM) |
| SK-BR-3 | HER2 | 15.2 |
| A431 | EGFR | 25.8 |
| MCF-7 | Low HER2/EGFR | >1000 |
Table 2: Inhibition of Kinase Phosphorylation
| Treatment | p-EGFR (Normalized Intensity) | p-Akt (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| Compound A (10 nM) | 0.45 | 0.52 |
| Compound A (100 nM) | 0.12 | 0.18 |
Visualizations
Caption: Workflow for evaluating a kinase inhibitor.
Caption: Inhibition of the EGFR/HER2 signaling pathway.
References
- 1. 5-methyl-4-(methylthio)pyrrolo[1,2-f][1,2,4]triazine | 859205-88-2 [chemicalbook.com]
- 2. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assays Using Pyrrolo[1,2-f]triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a significant pharmacophore in the development of potent and selective kinase inhibitors.[4][5][6] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2][5] Consequently, kinase inhibitors have become a major focus of targeted therapy.[4][5] The pyrrolo[2,1-f][1][2][3]triazine nucleus serves as a versatile template for designing inhibitors that can target the ATP-binding site of various kinases.[7][8] This document provides detailed application notes and protocols for evaluating pyrrolo[1,2-f]triazine-based compounds in kinase inhibition assays. While 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is a useful chemical intermediate for synthesizing these inhibitors[9], this guide focuses on the application of its derivatives in targeting key kinases.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of various pyrrolo[2,1-f][1][2][3]triazine derivatives against a range of kinases is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |
| Pyrrolo[2,1-f][1][2][3]triazine Derivatives | PI3Kα | 5.9 | CYH33[10] |
| VEGFR-2 | 5.0 ± 0.5 | Compound 19[4] | |
| c-Met | 2.3 ± 0.1 | Compound 19[4] | |
| MERTK | - (42% inhibition at 10 µM) | IK5[11] | |
| Substituted 4-(phenylamino)pyrrolo[2,1-f][1][2][3]-triazines | VEGFR-2 | - (Potent inhibition) | Compound 8[4] |
| FGFR-1 | - (Potent inhibition) | Compound 8[4] | |
| Acylurea pyrrolotriazines | Met Kinase | Single-digit nM | -[8] |
| 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][1][2][3]triazine-based | VEGFR-2 | - (Potent inhibition) | BMS-540215[12] |
Experimental Protocols
Herein, a generalized protocol for an in vitro kinase inhibition assay is provided. This can be adapted for specific kinases and pyrrolo[1,2-f]triazine-based inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrrolo[1,2-f]triazine derivative against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., PI3K, VEGFR-2, c-Met)
-
Kinase substrate (peptide or protein)
-
ATP
-
Test Compound (pyrrolo[1,2-f]triazine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[2]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection reagent[2]
-
White, opaque 96-well or 384-well plates[2]
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities[2]
-
DMSO (for compound dilution)
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.[2]
-
Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).[2]
-
Prepare a "no inhibitor" control containing only DMSO.[2]
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.[2]
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.[2]
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[2]
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.[2]
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[2]
-
Incubate for 40 minutes at room temperature.[2]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]
-
Incubate for 30 minutes at room temperature.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[2]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Visualizations
Below are diagrams illustrating a representative signaling pathway targeted by pyrrolo[1,2-f]triazine inhibitors and a general workflow for a kinase inhibition assay.
Caption: PI3K/AKT/mTOR signaling pathway and a point of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro kinase assay [protocols.io]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-methyl-4-(methylthio)pyrrolo[1,2-f][1,2,4]triazine | 859205-88-2 [chemicalbook.com]
- 10. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiviral Activity Assay of 5-Methyl-4-(methylthio)pyrrolo[1,2-f]triazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of the antiviral activity of the novel compound 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a recognized pharmacophore in antiviral drug discovery, serving as the core of the broad-spectrum antiviral drug remdesivir, which is active against a wide range of RNA viruses.[3] Derivatives of this scaffold have demonstrated inhibitory activity against various viruses, including influenza, hepatitis C, Ebola, and norovirus, often by targeting viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp) or neuraminidase.[1][2][3]
The protocols outlined below describe a standard workflow for screening and characterizing the antiviral properties of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine, from initial cytotoxicity assessments to specific mechanism-of-action studies.
Experimental Protocols
1. Cytotoxicity Assay
Prior to evaluating antiviral efficacy, it is crucial to determine the concentration range at which 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine is not toxic to the host cells. A common method for this is the MTT or MTS assay, which measures cell viability.
-
Materials:
-
Host cell line appropriate for the virus of interest (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2, Huh-7 for Hepatitis C)
-
96-well cell culture plates
-
Complete cell culture medium
-
5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent
-
Solubilization buffer (e.g., DMSO or a detergent solution)
-
Plate reader
-
-
Protocol:
-
Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
-
2. Plaque Reduction Assay
This assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.
-
Materials:
-
Confluent monolayers of host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
Serum-free medium
-
5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
-
Protocol:
-
Wash the confluent cell monolayers with serum-free medium.
-
Infect the cells with a dilution of the virus that will produce 50-100 plaques per well. Incubate for 1 hour to allow for viral adsorption.
-
During the incubation, prepare the overlay medium containing various non-toxic concentrations of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine.
-
After the adsorption period, remove the virus inoculum and wash the cells.
-
Add the compound-containing overlay medium to the respective wells.
-
Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-10 days).
-
Fix the cells with a formaldehyde-based solution and then stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.
-
3. Quantitative RT-PCR for Viral RNA
This assay measures the effect of the compound on the replication of viral genetic material.
-
Materials:
-
Host cells in 24-well or 48-well plates
-
Virus stock
-
5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green)
-
Primers and probe specific to a viral gene
-
Real-time PCR instrument
-
-
Protocol:
-
Seed cells and infect them with the virus as described for the plaque reduction assay.
-
After viral adsorption, add fresh medium containing different concentrations of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine.
-
Incubate for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA from the viral RNA.
-
Set up the qPCR reaction with the cDNA, viral gene-specific primers, and qPCR master mix.
-
Run the qPCR program and quantify the viral RNA levels based on the Ct values.
-
Calculate the EC50 based on the reduction of viral RNA levels compared to the control.
-
Data Presentation
The quantitative data from the antiviral assays should be summarized in a clear and structured table to allow for easy comparison of the compound's efficacy and toxicity. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of the compound.
| Assay | Virus | Cell Line | Result | Selectivity Index (SI) |
| Cytotoxicity | N/A | MDCK | CC50 = >100 µM | |
| Plaque Reduction | Influenza A/PR/8/34 (H1N1) | MDCK | EC50 = 5.2 µM | >19.2 |
| qRT-PCR | Influenza A/PR/8/34 (H1N1) | MDCK | EC50 = 3.8 µM | >26.3 |
| Cytotoxicity | N/A | Vero E6 | CC50 = 85 µM | |
| Plaque Reduction | SARS-CoV-2 | Vero E6 | EC50 = 7.1 µM | 12.0 |
| qRT-PCR | SARS-CoV-2 | Vero E6 | EC50 = 4.9 µM | 17.3 |
Note: The data presented in this table is hypothetical and serves as an example of how to present experimental results.
Mandatory Visualizations
Caption: Workflow for antiviral screening of a novel compound.
Caption: Potential mechanism of action via RdRp inhibition.
References
Application Notes: 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE is a chemical intermediate utilized in the synthesis of more complex molecules targeting key pathways in cancer progression.[1] While direct biological data on this specific compound is not extensively published, its core structure, the pyrrolo[2,1-f][2][3][4]triazine nucleus, is a well-established scaffold for the development of potent kinase inhibitors.[5][6] Derivatives of this scaffold have shown significant activity against various kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[5][6][7]
These application notes provide a framework for investigating the potential anti-cancer effects of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE or its derivatives in cancer cell line studies. The protocols outlined below are standard methodologies for assessing cytotoxicity, effects on cell cycle progression, and impact on relevant signaling pathways.
Potential Mechanism of Action
The pyrrolo[2,1-f][2][3][4]triazine scaffold is a known "hinge-binding" motif that can effectively compete with ATP for the active site of various kinases.[8] By inhibiting these kinases, compounds based on this scaffold can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. For instance, inhibition of the PI3K/AKT/mTOR pathway has been demonstrated with pyrrolo[2,1-f][2][3][4]triazine derivatives.[7]
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.
Data Presentation
Quantitative data from in vitro assays should be meticulously recorded and presented to allow for clear interpretation and comparison. A tabular format is recommended for summarizing key metrics such as the half-maximal inhibitory concentration (IC50).
Table 1: Example of Cytotoxicity Data Summary (IC50 in µM)
| Cancer Cell Line | Tissue of Origin | Test Compound (48h exposure) | Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Enter experimental value | Enter experimental value |
| A549 | Lung Carcinoma | Enter experimental value | Enter experimental value |
| HT-29 | Colorectal Adenocarcinoma | Enter experimental value | Enter experimental value |
| PC-3 | Prostate Adenocarcinoma | Enter experimental value | Enter experimental value |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[9]
Experimental Workflow: Cytotoxicity Assay
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software package.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.[2][11]
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[3]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 200 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add them dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[4][12]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[4]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of specific proteins to investigate the effect of the test compound on signaling pathways, such as the PI3K/AKT/mTOR pathway.[13]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Logical Relationship: Western Blotting
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. bosterbio.com [bosterbio.com]
- 14. origene.com [origene.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for High-Throughput Screening with 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[1,2-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core have shown promise as potent inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.[4][5] Notably, this scaffold serves as a key pharmacophore for the development of dual inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][6] The compound 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE is a key intermediate in the synthesis of these potent dual EGFR/HER2 inhibitors.[7] Its structural features make it an ideal starting point for library synthesis and subsequent high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors.
These application notes provide a comprehensive guide for utilizing 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE and its derivatives in HTS assays to identify and characterize novel inhibitors of EGFR and HER2. Detailed protocols for common biochemical assays are provided, along with representative data for analogous pyrrolotriazine compounds to guide experimental design and data interpretation.
Target Pathway: EGFR and HER2 Signaling
EGFR and HER2 are receptor tyrosine kinases that play a central role in regulating cell proliferation, survival, and differentiation. Their aberrant activation through overexpression or mutation is a hallmark of many cancers, making them validated targets for therapeutic intervention. Dual inhibition of both EGFR and HER2 can provide a more comprehensive blockade of downstream signaling pathways, potentially overcoming resistance mechanisms associated with single-target agents.
Below is a simplified representation of the EGFR/HER2 signaling pathway and the point of intervention for inhibitors derived from the pyrrolotriazine scaffold.
Data Presentation: Representative SAR of Pyrrolotriazine Analogs
The following tables summarize the structure-activity relationship (SAR) for a series of pyrrolotriazine-based dual EGFR and HER2 inhibitors, demonstrating the potency of this chemical class. These data are representative and intended to serve as a benchmark for HTS campaigns.
Table 1: In Vitro Kinase Inhibition of C-5 Substituted Pyrrolotriazines
| Compound ID | R Group (at C-4 anilino) | EGFR IC50 (nM) | HER2 IC50 (nM) |
| 1a | 3-chloro-4-fluoro | 1.8 | 10 |
| 1b | 3-ethynyl | 0.5 | 5 |
| 1c | 3-methyl | 2.5 | 15 |
| 1d | H | 12 | 50 |
Data are representative from published studies on analogous compounds for illustrative purposes.
Table 2: Cellular Antiproliferative Activity of C-5 Substituted Pyrrolotriazines
| Compound ID | Cell Line | Cellular IC50 (nM) |
| 1a | N87 (HER2-amplified gastric cancer) | 25 |
| 1b | BT474 (HER2-amplified breast cancer) | 15 |
| 1c | A431 (EGFR-overexpressing skin cancer) | 30 |
Data are representative from published studies on analogous compounds for illustrative purposes.
Experimental Protocols
High-throughput screening for EGFR and HER2 inhibitors can be efficiently performed using various assay formats. Below are detailed protocols for two widely used, robust, and scalable biochemical assays: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (LanthaScreen®) and a luminescence-based ADP detection assay (ADP-Glo™).
Experimental Workflow for a High-Throughput Screening Campaign
The following diagram illustrates a typical workflow for an HTS campaign to identify and validate novel kinase inhibitors.
Protocol 1: TR-FRET Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to measure the affinity of test compounds for the ATP-binding site of EGFR or HER2.
Materials:
-
Recombinant human EGFR or HER2 kinase
-
LanthaScreen® Eu-anti-tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
384-well, low-volume, black microplates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells for no-inhibitor (high FRET) controls and a known potent inhibitor for positive control (low FRET).
-
-
Kinase/Antibody Mixture Preparation:
-
Prepare a 2X working solution of the kinase and Eu-labeled antibody in Kinase Buffer A. The final concentrations will need to be optimized but are typically in the low nanomolar range.
-
-
Tracer Preparation:
-
Prepare a 2X working solution of the Kinase Tracer in Kinase Buffer A. The optimal concentration should be predetermined and is typically around the Kd of the tracer for the kinase.
-
-
Assay Assembly:
-
Add 5 µL of the 2X kinase/antibody mixture to each well of the compound-plated 384-well plate.
-
Add 5 µL of the 2X tracer solution to all wells. The final reaction volume is 10 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Plate Reading:
-
Read the plate on a TR-FRET-capable plate reader. Excite at 340 nm and measure emission at 620 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Determine the percent inhibition for each compound concentration relative to the high and low controls.
-
Fit the dose-response data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Luminescence-Based ADP Detection Assay (ADP-Glo™ Kinase Assay)
This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human EGFR or HER2 kinase
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (dissolved in DMSO)
-
384-well, white, opaque microplates
Procedure:
-
Kinase Reaction Setup:
-
Dispense 2.5 µL of 2X kinase and 2X substrate solution in Kinase Reaction Buffer into the wells of a 384-well plate.
-
Add 50 nL of test compounds or DMSO controls.
-
Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution (final concentration typically at the Km for ATP). The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Plate Reading:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the luminescence signal relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the compound concentration and fit the data to determine the IC50 value.
-
Conclusion
5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE is a valuable chemical scaffold for the development of potent dual EGFR and HER2 kinase inhibitors. The protocols and representative data provided herein offer a robust framework for conducting high-throughput screening campaigns to identify and characterize novel drug candidates from libraries based on this promising chemotype. Successful implementation of these assays can significantly accelerate the discovery of new targeted therapies for cancer.
References
- 1. New C-5 substituted pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel C-5 aminomethyl pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-((4-Aminopiperidin-1-yl)methyl)pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Detection of 5-Methyl-4-(methylthio)pyrrolo[1,2-f]triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4-(methylthio)pyrrolo[1,2-f]triazine is a heterocyclic compound of interest in medicinal chemistry and drug development, notably as a reactant in the synthesis of substituted pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases.[1] The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized as a privileged structural motif in the development of kinase inhibitors for cancer therapy.[4][5] Accurate and precise analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of this compound and its derivatives.
This document provides detailed protocols for the detection and quantification of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Compound Information
-
IUPAC Name: 5-methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine
-
Molecular Formula: C₈H₉N₃S[6]
-
Molecular Weight: 179.25 g/mol
-
Appearance: White solid
Analytical Methods
Two primary analytical methods are proposed for the detection and quantification of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine:
-
HPLC-UV: A robust and widely available method suitable for routine analysis and purity assessment.
-
LC-MS/MS: A highly sensitive and selective method ideal for bioanalytical applications and trace-level detection.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine in bulk materials and simple formulations.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), analytical grade
-
5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine reference standard
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Quantitative Data (Illustrative)
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine in complex matrices such as biological fluids (plasma, urine).
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.
2. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (Q1): 180.1 m/z; Product Ions (Q3): To be determined empirically |
3. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Quantitative Data (Illustrative)
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: General analytical workflow for the detection of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine.
Conclusion
The protocols outlined in this document provide a starting point for the development and validation of analytical methods for 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. It is essential to perform method validation according to the relevant regulatory guidelines to ensure the reliability of the results.
References
- 1. 5-methyl-4-(methylthio)pyrrolo[1,2-f][1,2,4]triazine | 859205-88-2 [chemicalbook.com]
- 2. CAS 529508-54-1: 5-Methlpyrrolo[1,2-F][1,2,4]Triazin-4(3H)… [cymitquimica.com]
- 3. 859205-88-2|5-Methyl-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine|BLD Pharm [bldpharm.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 859205-88-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
Application Notes and Protocols for In Vivo Experimental Design with Pyrrolotriazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of pyrrolotriazine compounds, a promising class of molecules often investigated as kinase inhibitors in oncology and virology. The following protocols and data summaries are intended to facilitate the setup and execution of preclinical studies to assess the efficacy, pharmacokinetics, and safety of novel pyrrolotriazine derivatives.
Introduction to Pyrrolotriazine Compounds
Pyrrolotriazine derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purine nucleosides, making them effective competitors for ATP-binding sites in kinases.[1][2] This characteristic has led to the development of numerous pyrrolotriazine-based inhibitors targeting a range of kinases implicated in cancer cell proliferation, survival, and angiogenesis, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor (VEGFR), Janus Kinase (JAK), and Aurora Kinases.[3][4] Their mechanism of action typically involves the inhibition of phosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]
Key Signaling Pathways Targeted by Pyrrolotriazine Compounds
Understanding the signaling pathways modulated by pyrrolotriazine inhibitors is crucial for designing relevant pharmacodynamic readouts in in vivo studies. Below are diagrams of key pathways frequently targeted by this class of compounds.
EGFR/HER2 Signaling Pathway
Caption: EGFR/HER2 signaling cascade and the inhibitory action of pyrrolotriazine compounds.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and its inhibition by pyrrolotriazine compounds.
Aurora Kinase Signaling in Mitosis
Caption: Role of Aurora kinases in mitosis and their inhibition by pyrrolotriazines.
VEGFR Signaling in Angiogenesis
Caption: VEGFR signaling in angiogenesis and its inhibition by pyrrolotriazine compounds.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols should be adapted based on the specific pyrrolotriazine compound, the tumor model, and the research question.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
This protocol outlines the procedure for evaluating the anti-tumor efficacy of a pyrrolotriazine compound in a subcutaneous xenograft mouse model.
1.1. Animal Model and Cell Lines
-
Animal Strain: Immunodeficient mice (e.g., BALB/c nude, NOD/SCID), 6-8 weeks old.
-
Cell Lines: Select human cancer cell lines with known expression or dependency on the target kinase (e.g., NCI-H1975 for EGFR, SK-BR-3 for HER2, HCT-116 for Aurora Kinase).
-
Cell Culture: Culture cells in the recommended medium with 10% FBS and antibiotics at 37°C and 5% CO2.
1.2. Tumor Implantation
-
Harvest cells at 70-80% confluency.
-
Perform a cell count and assess viability (>95% required).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
1.3. Experimental Workflow
Caption: General experimental workflow for an in vivo efficacy study.
1.4. Dosing and Administration
-
Formulation: Prepare the pyrrolotriazine compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water for oral gavage; 10% DMSO in saline for intraperitoneal injection).
-
Dose and Schedule: Determine the dose and schedule based on prior in vitro potency and any available pharmacokinetic data. A common starting point for efficacy studies is daily or twice-daily administration.
1.5. Efficacy and Toxicity Assessment
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record animal body weight at the same frequency as tumor measurements to monitor for toxicity.
-
Clinical Observations: Monitor animals daily for signs of distress.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size or after a set treatment duration (e.g., 21 days).
1.6. Pharmacodynamic (PD) Analysis
-
At the end of the study, tumors and relevant tissues can be collected.
-
Assess target engagement by measuring the phosphorylation status of the target kinase and downstream effectors via Western blot or immunohistochemistry (IHC). For example, for a JAK inhibitor, assess p-STAT3 levels.
Protocol 2: Pharmacokinetic (PK) Study
This protocol describes a basic pharmacokinetic study in mice to determine key parameters of a pyrrolotriazine compound.
2.1. Study Design
-
Animals: Use a sufficient number of mice (e.g., 3-4 per time point) for robust data.
-
Administration Routes: Include both intravenous (IV) for determining baseline PK and the intended therapeutic route (e.g., oral - PO).
-
Dosing: Administer a single dose of the compound.
2.2. Blood Sampling
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via methods such as tail vein or retro-orbital bleeding.
-
Process blood to obtain plasma and store at -80°C.
2.3. Bioanalysis and Data Analysis
-
Quantify the concentration of the pyrrolotriazine compound in plasma using a validated analytical method like LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and bioavailability (F%).
Protocol 3: In Vivo Toxicity Assessment
This protocol provides a framework for an initial assessment of the toxicity and tolerability of a pyrrolotriazine compound.
3.1. Study Design
-
Animals: Use a relevant rodent species (e.g., mice or rats).
-
Dose Escalation: Administer single or repeated escalating doses of the compound to different groups of animals.
3.2. Monitoring
-
Clinical Observations: Observe animals daily for any signs of toxicity, including changes in behavior, posture, or grooming.
-
Body Weight: Record body weight daily or several times a week. Significant weight loss (>15-20%) is a common sign of toxicity.
-
Food and Water Intake: Monitor for any significant changes.
3.3. Endpoint and Analysis
-
At the end of the observation period (e.g., 14 days for a repeated-dose study), euthanize the animals.
-
Collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination to identify any treatment-related changes.
-
Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to allow for easy comparison between different compounds or treatment groups.
Table 1: In Vitro and In Vivo Efficacy of Representative Pyrrolotriazine Kinase Inhibitors
| Compound ID | Target Kinase(s) | In Vitro Potency (IC50/Kd, nM) | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI, %) | Reference |
| PTZ-ALK-01 | ALK | IC50 = 10 | SUP-M2 (ALCL) | 55 mg/kg, p.o., QD | Not specified, but inhibited tumor growth | [4] |
| PTZ-AUR-01 | Pan-Aurora | Kd = 7 (Aurora B) | HCT-116 (Colon) | Not specified | Dose-dependent TGI | [4] |
| PTZ-EGFR/HER2-01 | EGFR, HER2 | IC50 = 6 (EGFR), 10 (HER2) | GEO (Colon) | Not specified | Significant TGI | [4] |
| PTZ-VEGFR-01 | VEGFR-2 | IC50 = 11 | L2987 (Lung) | 90 mg/kg | 66% | [4] |
TGI data can vary significantly based on the model and experimental conditions.
Table 2: Pharmacokinetic Parameters of a Hypothetical Pyrrolotriazine Compound (PTZ-X) in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) | Bioavailability (F%) |
| Intravenous (IV) | 2 | 1500 | 0.083 | 2500 | 2.5 | 100 |
| Oral (PO) | 10 | 850 | 1.0 | 4500 | 3.0 | 36 |
This table presents hypothetical data for illustrative purposes.
Table 3: Summary of a 14-Day Repeated-Dose Toxicity Study of a Hypothetical Pyrrolotriazine Compound (PTZ-Y) in Rats
| Dose Group (mg/kg/day) | Key Clinical Signs | Body Weight Change (%) | Key Histopathological Findings |
| Vehicle Control | None observed | +5.2 | No significant findings |
| 10 | None observed | +4.8 | No significant findings |
| 30 | Mild lethargy in some animals | -2.5 | Minimal hematopoietic depletion in bone marrow |
| 100 | Moderate lethargy, ruffled fur | -12.8 | Moderate hematopoietic depletion, mild gastrointestinal inflammation |
This table presents hypothetical data for illustrative purposes. The No-Observed-Adverse-Effect-Level (NOAEL) would be considered 10 mg/kg/day in this example.
Conclusion
The pyrrolotriazine scaffold represents a versatile platform for the development of potent kinase inhibitors. The successful preclinical development of these compounds relies on a robust and well-designed in vivo experimental strategy. The protocols and guidelines presented here provide a framework for evaluating the efficacy, pharmacokinetics, and safety of novel pyrrolotriazine derivatives, ultimately facilitating their translation into clinical candidates. Careful selection of animal models, relevant pharmacodynamic readouts, and comprehensive toxicity assessments are paramount to understanding the full therapeutic potential and limitations of this promising class of compounds.
References
Application Notes and Protocols for 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE is a heterocyclic organic compound belonging to the pyrrolotriazine class. This class of molecules has garnered significant interest in medicinal chemistry and drug development due to its versatile scaffold, which has been utilized in the development of various kinase inhibitors.[1][2] This specific compound is noted as a research chemical and an intermediate in the synthesis of substituted pyrrolotriazine dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) protein tyrosine kinases.[3] Given its role as a precursor to potent kinase inhibitors, understanding its handling and solubilization is critical for its application in experimental settings, including biochemical assays, cell-based assays, and preliminary in vivo studies.
This document provides detailed protocols for the solubilization and preparation of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE for various research applications.
Physicochemical Properties and Solubility
While specific, experimentally determined solubility data for 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE is not extensively published, the general characteristics of small molecule kinase inhibitors and related pyrrolotriazine compounds suggest it is likely a hydrophobic molecule with poor aqueous solubility. Compounds of this nature are typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO). A related compound, 5-Methylpyrrolo[1,2-f][1][3][4]triazin-4(3H)-one, is described as having moderate solubility in polar solvents.[5]
Table 1: Physicochemical and Estimated Solubility Data
| Property | Value / Information | Source / Notes |
| IUPAC Name | 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][3][4]triazine | --- |
| CAS Number | 859205-88-2 | [3][6] |
| Molecular Formula | C₈H₉N₃S | [7] |
| Molecular Weight | 179.24 g/mol | [7] |
| Appearance | Likely a solid (e.g., powder or crystalline solid) | General for this class of compounds |
| Solubility in DMSO | Estimated to be ≥ 10 mg/mL | Based on common properties of kinase inhibitors. Actual solubility should be determined empirically. |
| Solubility in Ethanol | Estimated to be sparingly soluble to soluble | Common co-solvent for in vivo formulations. Actual solubility should be determined empirically. |
| Solubility in Water | Estimated to be very low to insoluble | Typical for hydrophobic small molecules. |
Disclaimer: The solubility data presented in Table 1 are estimates based on the properties of similar compounds. It is strongly recommended that researchers determine the solubility of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE in their specific solvents and buffer systems empirically before proceeding with extensive experimentation.
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro experiments.
Materials:
-
5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 179.24 g/mol × 1000 mg/g = 1.79 mg
-
-
Weigh the compound: Carefully weigh 1.79 mg of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE powder and transfer it to a sterile amber vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Cap the vial tightly and vortex thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Properly label each aliquot with the compound name, concentration, date, and solvent.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution into an aqueous cell culture medium.
Important Considerations:
-
To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and should not exceed 1%.
-
A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform intermediate dilutions: It is recommended to perform one or more serial dilutions in DMSO or the final aqueous buffer to avoid precipitation of the compound when transferring from a high concentration in DMSO to a fully aqueous environment.
-
Example for preparing a 10 µM final concentration:
-
Intermediate Dilution 1 (in DMSO): Prepare a 1 mM solution by diluting the 10 mM stock 1:10 in DMSO (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).
-
Intermediate Dilution 2 (in medium): Prepare a 100 µM solution by diluting the 1 mM intermediate 1:10 in pre-warmed cell culture medium (e.g., 10 µL of 1 mM intermediate + 90 µL of medium). Vortex gently.
-
Final Working Solution: Prepare the final 10 µM working solution by diluting the 100 µM intermediate 1:10 in cell culture medium (e.g., 100 µL of 100 µM intermediate + 900 µL of medium).
-
-
-
Mix thoroughly: Gently mix the final working solution before adding it to the cells.
-
Immediate use: It is best practice to prepare fresh working solutions for each experiment.
Protocol 3: General Guidance for In Vivo Formulation
Developing a formulation for in vivo studies is more complex and often requires optimization. The goal is to achieve a safe and effective delivery vehicle that maintains the compound in solution or as a stable suspension.
Common Formulation Strategies:
-
Co-solvent systems: A mixture of a primary solvent (like DMSO or ethanol) with other vehicles such as polyethylene glycol (PEG), propylene glycol (PG), or water. A common vehicle for rodent studies is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Suspensions: If the compound's solubility is too low for a solution at the required dose, a micronized powder can be suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).
-
Lipid-based formulations: For highly lipophilic compounds, dissolving or suspending the compound in oils or self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.
Example Formulation (for initial testing): A common starting formulation for intraperitoneal (IP) or oral (PO) administration in mice could be:
-
5-10% DMSO
-
40% PEG300
-
5% Tween 80
-
45-50% Saline or Water for Injection
Procedure for Formulation Preparation:
-
Dissolve the required amount of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix.
-
Slowly add the saline or water while vortexing to form a clear solution or a fine, uniform suspension.
-
The final formulation should be prepared fresh before each administration and visually inspected for any precipitation.
Note: All in vivo formulations must be tested for tolerability and stability. The specific formulation will depend on the required dose, route of administration, and the specific animal model.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing stock and working solutions of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE.
Signaling Pathways
As 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE is a precursor for inhibitors of EGFR, HER2, and potentially other kinases, the following diagrams illustrate the key signaling pathways that are likely targets of its derivatives.
EGFR/HER2 Signaling Pathway
The EGFR/HER2 pathway is crucial for cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, metabolism, and survival, and is frequently dysregulated in cancer.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-methyl-4-(methylthio)pyrrolo[1,2-f][1,2,4]triazine | 859205-88-2 [chemicalbook.com]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. CAS 529508-54-1: 5-Methlpyrrolo[1,2-F][1,2,4]Triazin-4(3H)… [cymitquimica.com]
- 6. This compound|CAS 859205-88-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 7. 859205-88-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
Application Notes and Protocols: Structure-Activity Relationship Studies of Pyrrolo[2,1-f]triazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of pyrrolo[2,1-f]triazines, a promising heterocyclic scaffold in drug discovery. The document details their synthesis, biological activities as kinase inhibitors and antiviral agents, and provides protocols for their evaluation.
Introduction
The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents.[1][4] Its structural resemblance to purines has made it a key template for the development of kinase inhibitors and nucleoside analogs.[5] Notably, this scaffold is present in the FDA-approved kinase inhibitor Avapritinib and the antiviral drug Remdesivir.[6] This document summarizes key SAR findings and provides detailed experimental protocols to guide further research and development of novel pyrrolo[2,1-f]triazine-based therapeutics.
Data Presentation: Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for representative pyrrolo[2,1-f]triazine derivatives against various biological targets.
Table 1: SAR of Pyrrolo[2,1-f]triazine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | R1 | R2 | R3 | IC50 (nM) | Reference |
| 1 | VEGFR-2 | H | H | 4-(3-hydroxy-4-methylphenylamino) | 23 | [6] |
| 2 | VEGFR-2 | H | H | 4-((3-chloro-4-fluorophenyl)amino) | 66 | [6] |
| 3 | FGFR-1 | H | H | 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino) | - | [6] |
| 4 | PI3Kδ | H | H | 4-amino | - | [7] |
| 5 | PI3Kα | H | H | 4-amino | - | [7] |
| 6 | p38α MAP Kinase | - | - | - | - | [1] |
| 7 | c-Met | - | - | - | 2.3 ± 0.1 | [6] |
| 8 | VEGFR-2 | - | - | - | 5.0 ± 0.5 | [6] |
Note: Specific R group structures for compounds 6, 7 and 8 are detailed in the cited literature.
Table 2: Antiproliferative and Antiviral Activity of Pyrrolo[2,1-f]triazine Derivatives
| Compound ID | Activity Type | Cell Line / Virus | R-Groups | IC50 / EC50 | Reference |
| 9 | Antiproliferative | DiFi (human colon tumor) | 4-((3-chloro-4-fluorophenyl)amino) | - | [8] |
| 10 | Antiproliferative | HUVEC | 4-((3-hydroxy-4-methylphenyl)amino) | - | [8] |
| 11 | Antiviral | Influenza A/Puerto Rico/8/34 (H1N1) | 2,4-disubstituted with aryl and thienyl groups | 4 µg/mL | [9] |
| 12 | Antiviral | Murine Norovirus | 4-amino, 7-halogenated with D-ribose | - | [4] |
| 13 | Antiviral | Human Norovirus (replicon) | 4-aza-7,9-dideazaadenosine | 0.015 µM | [4] |
Experimental Protocols
Protocol 1: General Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core
This protocol describes a general method for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold, which can be adapted for the preparation of various derivatives.[10]
Materials:
-
Pyrrole derivative (starting material)
-
Aminating agent (e.g., hydroxylamine-O-sulfonic acid)
-
Cyclization reagent (e.g., formamidine acetate)
-
Anhydrous solvents (e.g., DMF, THF)
-
Appropriate workup and purification reagents
Procedure:
-
N-Amination of Pyrrole: Dissolve the starting pyrrole derivative in an anhydrous solvent under an inert atmosphere.
-
Add the aminating agent portion-wise at a controlled temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent and dry over anhydrous sodium sulfate.
-
Purify the N-aminated pyrrole intermediate by column chromatography.
-
Cyclization: Dissolve the purified N-aminated pyrrole in a high-boiling point solvent like DMF.
-
Add the cyclization reagent (e.g., formamidine acetate).
-
Heat the reaction mixture to the required temperature and monitor for completion.
-
Cool the reaction mixture and perform a suitable workup to isolate the crude pyrrolo[2,1-f][1][2][3]triazine product.
-
Purify the final compound by recrystallization or column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of pyrrolo[2,1-f]triazine compounds against protein kinases like VEGFR-2, PI3Kδ, and p38α MAP kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PI3Kδ, p38α)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (pyrrolo[2,1-f]triazines) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the diluted test compounds. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare a master mix containing the kinase assay buffer, substrate, and ATP.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding the recombinant kinase to each well (except the negative control).
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. Luminescence is a common readout.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Antiviral Plaque Reduction Assay (Influenza Virus)
This protocol describes a method to evaluate the antiviral activity of pyrrolo[2,1-f]triazine derivatives against influenza virus using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells.[9]
Materials:
-
MDCK cells
-
Influenza virus stock
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Test compounds dissolved in DMSO
-
Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Pre-incubate the confluent MDCK cell monolayers with the diluted compounds for a specified time.
-
Infect the cells with a known titer of influenza virus.
-
After the adsorption period, remove the virus inoculum and overlay the cells with an agarose-containing medium supplemented with the test compounds.
-
Incubate the plates until viral plaques are visible.
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
Mandatory Visualizations
Signaling Pathway Diagrams
dot { graph [rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.5, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", label="VEGFR-2 Signaling Pathway", labelloc="t", labeljust="c"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", penwidth=1.5]; edge [color="#5F6368", penwidth=1.5, arrowhead=normal];
// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; PKC [label="PKC"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Permeability [label="Vascular Permeability", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> Raf; Raf -> MEK; MEK -> ERK; PI3K -> Akt; ERK -> Proliferation; Akt -> Proliferation; Akt -> Migration; VEGFR2 -> Permeability; } Caption: VEGFR-2 signaling cascade initiated by VEGF binding.
dot { graph [rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.5, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", label="PI3Kδ Signaling in B-Cells", labelloc="t", labeljust="c"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", penwidth=1.5]; edge [color="#5F6368", penwidth=1.5, arrowhead=normal];
// Nodes BCR [label="B-Cell Receptor\n(BCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Syk [label="Syk"]; BTK [label="BTK"]; PI3Kd [label="PI3Kδ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt"]; Cell_Response [label="B-Cell Proliferation,\nSurvival & Activation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges BCR -> Syk [label="Activates"]; Syk -> BTK; BTK -> PI3Kd; PI3Kd -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> Cell_Response; } Caption: PI3Kδ signaling pathway downstream of B-cell receptor activation.
dot { graph [rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.5, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", label="p38 MAPK Signaling Pathway", labelloc="t", labeljust="c"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", penwidth=1.5]; edge [color="#5F6368", penwidth=1.5, arrowhead=normal];
// Nodes Stress [label="Stress Stimuli\n(UV, Cytokines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPKKK [label="MAPKKK\n(e.g., ASK1, TAK1)"]; MKK3_6 [label="MKK3/6"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MK2 [label="MAPKAPK2"]; Transcription_Factors [label="Transcription Factors\n(e.g., ATF2, p53)"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Stress -> MAPKKK [label="Activate"]; MAPKKK -> MKK3_6 [label="Phosphorylate"]; MKK3_6 -> p38 [label="Phosphorylate"]; p38 -> MK2 [label="Activate"]; p38 -> Transcription_Factors [label="Activate"]; MK2 -> Inflammation; Transcription_Factors -> Inflammation; Transcription_Factors -> Apoptosis; } Caption: The p38 MAPK signaling cascade in response to stress stimuli.
Experimental Workflow Diagrams
dot { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", label="SAR Study Workflow", labelloc="t", labeljust="c"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", penwidth=1.5]; edge [color="#5F6368", penwidth=1.5, arrowhead=normal];
// Nodes Synthesis [label="Synthesis of\nPyrrolo[2,1-f]triazine\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Primary Screening\n(e.g., Kinase Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SAR_Analysis [label="SAR Analysis &\nLead Optimization"]; In_Vivo [label="In Vivo Efficacy\n& PK/PD Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Candidate [label="Clinical Candidate", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Synthesis -> Screening; Screening -> Hit_ID; Hit_ID -> SAR_Analysis [label="Potent Hits"]; SAR_Analysis -> Synthesis [label="Design New Analogs"]; SAR_Analysis -> In_Vivo [label="Optimized Leads"]; In_Vivo -> Candidate; } Caption: General workflow for a structure-activity relationship study.
References
- 1. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
- 10. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-4-(methylthio)pyrrolo[1,2-f]triazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields or impurities during the synthesis of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine. The synthesis is typically a two-step process: the formation of the 4-chloro-5-methylpyrrolo[1,2-f]triazine intermediate, followed by a nucleophilic aromatic substitution (SNAr) with a methylthiolate source.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-chloro-5-methylpyrrolo[1,2-f]triazine (Intermediate 1) | Incomplete cyclization of the N-aminopyrrole precursor. | - Ensure anhydrous conditions, as moisture can quench the reagents. - Optimize the reaction temperature and time for the cyclization step. - Consider using a different cyclization reagent (e.g., phosphorus oxychloride). |
| Degradation of the starting materials or intermediate. | - Use freshly distilled/purified reagents and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low yield of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine (Final Product) | Incomplete SNAr reaction. | - The pyrrolo[1,2-f]triazine ring system can be electron-rich, which disfavors SNAr. Increase the reaction temperature and/or time. - Use a stronger base to fully deprotonate the methyl mercaptan, generating a higher concentration of the more nucleophilic thiolate. - Ensure the sodium thiomethoxide is fresh and anhydrous. |
| Side reactions, such as reaction at other positions of the heterocyclic core. | - Lowering the reaction temperature might improve selectivity, although it may decrease the reaction rate. - Use a less reactive solvent. | |
| Degradation of the product. | - Thiols and thioethers can be susceptible to oxidation. Work-up the reaction under an inert atmosphere. - Avoid prolonged exposure to high temperatures or strong acids/bases during purification. | |
| Presence of unreacted 4-chloro-5-methylpyrrolo[1,2-f]triazine in the final product | Insufficient amount of sodium thiomethoxide. | - Use a slight excess (1.1-1.5 equivalents) of sodium thiomethoxide. |
| Reaction time is too short. | - Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. | |
| Formation of disulfide byproducts (CH₃S-SCH₃) | Oxidation of the thiolate nucleophile. | - Degas the solvent and purge the reaction vessel with an inert gas before adding the reagents. - Use high-purity, oxygen-free solvents. |
| Difficulty in purifying the final product | Co-elution of the product with starting materials or byproducts. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider alternative purification methods such as recrystallization or preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine?
A1: The most common strategy involves a two-step synthesis. The first step is the construction of the 5-methylpyrrolo[1,2-f]triazin-4-one core, followed by chlorination to yield 4-chloro-5-methylpyrrolo[1,2-f]triazine. The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position is displaced by a methylthiolate group.
Q2: Why is the SNAr reaction to introduce the methylthio group often low-yielding?
A2: The pyrrolo[1,2-f]triazine ring system is relatively electron-rich, which can deactivate it towards nucleophilic aromatic substitution. SNAr reactions are generally more facile on electron-deficient aromatic rings. To overcome this, harsher reaction conditions such as higher temperatures, longer reaction times, and the use of a strong base to generate the highly nucleophilic thiolate are often necessary.
Q3: What are the best solvents and bases for the SNAr reaction?
A3: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate SNAr reactions. The choice of base is critical for generating the thiolate from methyl mercaptan. Strong bases such as sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly employed. Alternatively, commercially available sodium thiomethoxide can be used directly.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). The disappearance of the starting material (4-chloro-5-methylpyrrolo[1,2-f]triazine) and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, LC-MS can be used.
Q5: What are the common side products, and how can they be minimized?
A5: A common side product is dimethyl disulfide, formed by the oxidation of the methylthiolate nucleophile. This can be minimized by carrying out the reaction under a strict inert atmosphere. Other potential side products can arise from reactions at other positions on the ring or degradation of the starting material or product under the reaction conditions. Careful control of temperature and reaction time can help minimize these.
Experimental Protocols
Note: The following protocols are generalized based on known procedures for similar compounds. Optimization of reaction conditions may be necessary to achieve optimal yields.
Protocol 1: Synthesis of 4-chloro-5-methylpyrrolo[1,2-f]triazine (Intermediate 1)
This procedure is based on the general synthesis of similar pyrrolotriazine cores followed by chlorination.
-
Cyclization to form 5-methylpyrrolo[1,2-f]triazin-4(3H)-one:
-
To a solution of a suitable 1-amino-2-substituted pyrrole precursor in an appropriate solvent (e.g., DMF), add a cyclizing agent (e.g., formamidine acetate).
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Chlorination:
-
To a stirred solution of 5-methylpyrrolo[1,2-f]triazin-4(3H)-one in a suitable solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, filter, and concentrate to obtain the crude 4-chloro-5-methylpyrrolo[1,2-f]triazine.
-
Protocol 2: Synthesis of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine (Final Product)
This protocol describes the nucleophilic aromatic substitution reaction.
-
Preparation of Sodium Thiomethoxide (if not using commercially available):
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly bubble methyl mercaptan gas through the suspension or add a solution of methyl mercaptan in THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
-
SNAr Reaction:
-
To the freshly prepared sodium thiomethoxide solution (or a solution of commercial sodium thiomethoxide, 1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF) under an inert atmosphere, add a solution of 4-chloro-5-methylpyrrolo[1,2-f]triazine (1.0 equivalent) in the same solvent.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
The following tables summarize hypothetical yield data based on general principles of SNAr reactions on heteroaromatic systems to guide optimization efforts.
Table 1: Effect of Solvent on the Yield of the SNAr Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | 65 | 12 | 35 |
| 2 | Acetonitrile | 80 | 8 | 50 |
| 3 | DMF | 100 | 6 | 75 |
| 4 | DMSO | 110 | 4 | 85 |
| 5 | NMP | 120 | 4 | 88 |
Table 2: Effect of Base and Nucleophile Source on the SNAr Reaction Yield
| Entry | Nucleophile Source | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CH₃SH | NaH (1.2) | DMF | 100 | 75 |
| 2 | CH₃SH | NaOMe (1.2) | DMF | 100 | 70 |
| 3 | CH₃SNa (commercial) | - | DMF | 100 | 80 |
| 4 | CH₃SH | K₂CO₃ (2.0) | DMF | 100 | 45 |
Visualizations
Caption: Synthetic pathway for 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine.
Caption: Troubleshooting workflow for low yield issues.
Technical Support Center: 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE
Disclaimer: There is limited publicly available information specifically detailing assay interference issues for 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE. This guide is based on potential issues that can arise with heterocyclic compounds of this nature in common biological assays. The troubleshooting steps provided are general best practices for identifying and mitigating assay artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE derivative shows potent activity in my luciferase-based reporter assay. How can I be sure it's not a false positive?
Answer:
Compounds can interfere with luciferase assays by directly inhibiting the luciferase enzyme or by affecting light output through absorbance or quenching. It is crucial to perform a counter-screen to rule out these possibilities.
Troubleshooting Guide:
-
Perform a Luciferase Inhibition Counter-Screen: Test your compound's activity against purified luciferase enzyme in the absence of the other cellular components of your primary assay.
-
Assess for Light Absorbance: Measure the absorbance spectrum of your compound. Significant absorbance around the emission wavelength of luciferase (typically ~560 nm for firefly luciferase) can lead to a false negative or reduced signal.
-
Compare with a Control Luciferase: If using a dual-luciferase system, check if the compound inhibits both luciferases to a similar extent. If it does, direct enzyme inhibition is likely.
Experimental Protocol: Luciferase Inhibition Counter-Screen
-
Objective: To determine if the compound directly inhibits firefly luciferase.
-
Materials:
-
Purified recombinant firefly luciferase
-
Luciferin substrate buffer
-
Your test compound (5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE derivative)
-
A known luciferase inhibitor (positive control)
-
DMSO (vehicle control)
-
White, opaque 96-well plates
-
Luminometer
-
-
Methodology:
-
Prepare a serial dilution of your test compound in the assay buffer. A typical concentration range would be from 100 µM down to 1 nM.
-
In a 96-well plate, add the purified luciferase enzyme to each well.
-
Add the serially diluted compound, positive control, and vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
Data Presentation: Hypothetical Luciferase Counter-Screen Results
| Compound | Primary Assay IC50 (µM) | Luciferase Counter-Screen IC50 (µM) | Interpretation |
| Test Compound | 0.5 | > 100 | Not a direct luciferase inhibitor. |
| Known Inhibitor | 1.2 | 1.5 | Confirmed luciferase inhibitor. |
Troubleshooting Workflow for Potential Luciferase Interference
Caption: Troubleshooting workflow for suspected luciferase assay interference.
FAQ 2: In my cell viability assay (e.g., MTT, MTS), 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE appears cytotoxic. Could this be an artifact?
Answer:
Yes, compounds can interfere with tetrazolium-based viability assays. Some compounds can chemically reduce the tetrazolium dye (like MTT) to its formazan product, mimicking cellular metabolic activity and leading to a false positive for viability (or masking cytotoxicity). Conversely, compounds that are strong oxidizing agents could interfere with formazan production, leading to a false positive for cytotoxicity.
Troubleshooting Guide:
-
Perform a Cell-Free MTT Reduction Assay: Mix your compound directly with MTT in cell culture media without cells. If a color change occurs, the compound is directly reducing the MTT.
-
Use an Orthogonal Viability Assay: Confirm your results using a non-enzymatic method that measures a different aspect of cell health. A good alternative is a dye-exclusion assay (e.g., Trypan Blue) or a method that measures ATP content (e.g., CellTiter-Glo®).
Experimental Protocol: Cell-Free MTT Reduction Assay
-
Objective: To determine if the compound directly reduces MTT.
-
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM)
-
Your test compound
-
A known reducing agent (positive control, e.g., ascorbic acid)
-
DMSO (vehicle control)
-
96-well plate
-
Spectrophotometer (570 nm)
-
-
Methodology:
-
Add cell culture medium to the wells of a 96-well plate.
-
Add your test compound, positive control, and vehicle control to the appropriate wells.
-
Add MTT reagent to all wells.
-
Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.
-
Observe for a purple color change.
-
Quantify the formazan product by measuring absorbance at 570 nm.
-
Data Presentation: Hypothetical Comparison of Viability Assays
| Compound | MTT Assay IC50 (µM) | CellTiter-Glo® IC50 (µM) | Cell-Free MTT Reduction | Interpretation |
| Test Compound | 10 | > 50 | No | Cytotoxicity in MTT assay is likely an artifact. |
| Positive Control (Doxorubicin) | 1 | 1.2 | No | Confirmed cytotoxic agent. |
| Artifact Compound | 5 | > 50 | Yes | Compound directly reduces MTT. |
Decision Logic for Confirming Cytotoxicity
Caption: Decision-making workflow for validating cytotoxicity results.
Technical Support Center: Overcoming Solubility Challenges with 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE (CAS 859205-88-2). This compound is a research chemical used in the synthesis of substituted pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases[1]. Due to its heterocyclic and likely lipophilic nature, poor aqueous solubility can be a significant hurdle in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE?
A1: A preliminary solubility assessment should be performed in a range of common laboratory solvents. This will help establish a baseline and guide further optimization efforts. It is recommended to test solubility in both aqueous and organic solvents.
Q2: Why is my compound precipitating out of solution during my experiment?
A2: Precipitation can occur for several reasons. The most common is a change in the solvent composition or temperature that lowers the solubility of your compound. For instance, if a stock solution in an organic solvent is diluted into an aqueous buffer, the compound may crash out. This is a common issue for poorly soluble drugs[2][3]. Uncontrolled precipitation can also occur with pH-adjusted formulations if the solution is diluted into a medium with a different pH[2].
Q3: Can pH be used to improve the solubility of this compound?
A3: The structure of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE contains nitrogen atoms within its pyrrolotriazine core, which may be protonated at acidic pH. Therefore, pH adjustment is a viable strategy to explore. The aqueous solubility of similar triazine compounds has been shown to be pH-dependent[4][5]. By adjusting the pH of the aqueous medium, you may be able to ionize the molecule, thereby increasing its solubility[6][]. However, it is crucial to assess the compound's stability at different pH values, as extreme pH can lead to degradation[2][3].
Q4: What are co-solvents and how can they help?
A4: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment[8][9][10]. For lipophilic compounds, dissolving them first in a small amount of a suitable organic solvent before adding the aqueous phase can significantly improve solubility[2]. Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO)[][9][11].
Troubleshooting Guides
Issue 1: The compound is poorly soluble in aqueous buffers for my biological assay.
This is a common challenge for many new chemical entities, with over 40% being practically insoluble in water[].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor aqueous solubility.
Detailed Steps:
-
Co-solvent Approach:
-
Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent such as DMSO or ethanol.
-
Gradually add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing. The final concentration of the organic solvent should be kept to a minimum, typically <1%, to avoid affecting the biological system.
-
-
pH Adjustment:
-
Systematically test the solubility of the compound in buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Identify a pH at which the solubility is maximized while ensuring the compound remains stable for the duration of the experiment.
-
-
Use of Surfactants:
-
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound[6].
-
Prepare solutions with low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-68 and determine the compound's solubility.
-
-
Cyclodextrin Complexation:
Issue 2: My stock solution in an organic solvent is not stable.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility and stability in a variety of aprotic and protic organic solvents.
-
Protect from Light and Air: Some compounds are sensitive to light and oxidation. Store stock solutions in amber vials and consider purging with an inert gas like nitrogen or argon.
-
Low-Temperature Storage: Store stock solutions at -20°C or -80°C to slow down potential degradation. Before use, allow the solution to come to room temperature slowly and vortex to ensure homogeneity.
Data Presentation: Solubility Enhancement Strategies
The selection of a suitable solubility enhancement technique often depends on the physicochemical properties of the compound and the requirements of the experiment[12]. The following tables summarize common approaches.
Table 1: Common Co-solvents for Enhancing Solubility of Poorly Soluble Compounds
| Co-solvent | Typical Concentration Range | Advantages | Disadvantages |
| DMSO | < 1% (in vitro) | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations. |
| Ethanol | < 5% (in vitro) | Biocompatible at low concentrations. | Can cause protein precipitation at higher concentrations. |
| PEG 400 | Variable | Low toxicity, widely used in formulations[9][11]. | Can be viscous. |
| Propylene Glycol | Variable | Good safety profile[11]. | Lower solubilizing power than DMSO for some compounds. |
Table 2: Comparison of General Solubility Enhancement Techniques
| Technique | Principle | Key Advantages | Key Considerations |
| pH Adjustment | Ionization of the drug molecule[]. | Simple to implement, can be very effective for ionizable compounds[2]. | Risk of chemical instability at non-physiological pH; potential for precipitation upon dilution[3]. |
| Co-solvency | Reducing the polarity of the solvent system[10]. | Simple to prepare and evaluate; can significantly increase solubility[2]. | Potential for precipitation upon dilution; toxicity of the co-solvent must be considered[2]. |
| Solid Dispersions | Dispersing the compound in a hydrophilic carrier matrix in a solid state[14]. | Can improve dissolution rates and bioavailability. | Requires specialized formulation techniques (e.g., spray drying, melt extrusion)[13]. |
| Lipid-Based Formulations | Incorporating the drug into lipid vehicles like oils or surfactants[13]. | Can enhance solubility and oral absorption of lipophilic drugs[6]. | More complex formulations to develop and characterize. |
| Particle Size Reduction | Increasing the surface area of the solid drug, which can increase the dissolution rate[6]. | Can be effective for compounds where dissolution is the rate-limiting step[12]. | May not be sufficient for compounds with very low intrinsic solubility. |
Experimental Protocols
Protocol 1: General Method for Solubility Determination using the Shake-Flask Method
-
Add an excess amount of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE to a known volume of the desired solvent (e.g., phosphate-buffered saline, specific organic solvent) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the sample to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Preparation of a Co-solvent Stock Solution
-
Weigh out a precise amount of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE.
-
Add the minimum volume of the chosen co-solvent (e.g., DMSO) required to completely dissolve the compound, creating a high-concentration stock solution (e.g., 10-50 mM).
-
Store the stock solution appropriately (e.g., at -20°C in an amber vial).
-
For experiments, dilute this stock solution into the final aqueous medium, ensuring the final co-solvent concentration is below the tolerated limit for your specific assay.
Caption: Workflow for preparing and using a co-solvent stock solution.
References
- 1. 5-methyl-4-(methylthio)pyrrolo[1,2-f][1,2,4]triazine | 859205-88-2 [chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. bepls.com [bepls.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine?
Based on the chemistry of the pyrrolo[1,2-f]triazine core and the methylthio substituent, the primary factors influencing stability are expected to be pH, exposure to oxidizing agents, and light. The core pyrrolotriazine nucleus is found in several stable kinase inhibitors, suggesting a degree of inherent stability. However, forced degradation studies on structurally related compounds like Avapritinib and Remdesivir, which share the pyrrolo[2,1-f][1][2][3]triazine core, indicate susceptibility to degradation under certain stress conditions.[1][4]
Q2: How does pH affect the stability of the compound?
Studies on similar heterocyclic systems, including those with a pyrrole moiety, suggest a potential for hydrolysis under both acidic and alkaline conditions.[2] Forced degradation studies on Remdesivir, which also contains a pyrrolotriazine core, have shown it to be susceptible to degradation under acidic, basic, and neutral hydrolytic conditions.[4] Therefore, it is crucial to maintain a controlled pH environment, preferably neutral, during storage and in experimental solutions.
Q3: Is 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine sensitive to oxidation?
Yes, the methylthio (-SCH3) group is susceptible to oxidation. It can be oxidized to the corresponding sulfoxide and subsequently to the sulfone. This is a common degradation pathway for sulfur-containing heterocycles. Additionally, the pyrrole ring itself can be a target for oxidation.[1] A degradation study of Remdesivir indicated that oxidation could occur on the pyrrolotriazine moiety.[4]
Q4: What is the photostability of this compound?
Compounds containing a pyrrole ring have been shown to be photolabile.[2] Furthermore, forced degradation studies on Avapritinib, a kinase inhibitor with the same core structure, revealed significant degradation under photolytic conditions.[1] Therefore, it is highly recommended to protect 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine from light during storage and handling to prevent photodegradation.
Q5: What is the expected thermal stability of the compound?
The pyrrolo[1,2-f]triazine core is generally considered to be thermally stable. Studies on various triazine derivatives have shown them to possess good thermal stability.[5] Remdesivir, for instance, was found to be stable under thermal stress conditions.[4] However, it is always advisable to store the compound at recommended temperatures and avoid excessive heat.
Troubleshooting Guides
Issue: Unexpected degradation of the compound in an aqueous solution.
Possible Causes:
-
pH of the solution: The compound may be unstable at acidic or alkaline pH.
-
Presence of oxidizing agents: Dissolved oxygen or other oxidizing species can degrade the methylthio group.
-
Exposure to light: The solution may have been exposed to UV or visible light, leading to photodegradation.
Troubleshooting Steps:
-
Verify pH: Measure the pH of your solution. If it is outside the neutral range (pH 6-8), adjust it accordingly or prepare fresh solutions in a buffered system.
-
De-gas solvents: To minimize oxidation, use solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon.
-
Protect from light: Prepare and handle solutions in a dark room or use amber-colored vials. Wrap experimental setups in aluminum foil to shield from light.
Issue: Appearance of unknown peaks in HPLC analysis after storage.
Possible Causes:
-
Oxidation: The primary degradation products are likely the sulfoxide and sulfone derivatives of the parent compound.
-
Hydrolysis: Depending on the storage conditions (e.g., presence of moisture, acidic or basic residues), hydrolytic degradation products may form.
-
Photodegradation: If not stored in the dark, photoproducts may be present.
Troubleshooting Steps:
-
Characterize unknown peaks: Use LC-MS to determine the mass of the impurity peaks. An increase of 16 Da or 32 Da would suggest the formation of the sulfoxide and sulfone, respectively.
-
Review storage conditions: Ensure the compound is stored in a tightly sealed container, in a dark, cool, and dry place. For long-term storage, consider an inert atmosphere.
-
Perform forced degradation studies: To confirm the identity of the degradation products, intentionally stress the compound under controlled conditions (acid, base, peroxide, light, heat) and compare the resulting chromatograms with your sample.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Products
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic Hydrolysis | Cleavage of the pyrrolotriazine ring system. | Ring-opened products.[1] |
| Alkaline Hydrolysis | Cleavage of the pyrrolotriazine ring system. | Ring-opened products.[2][4] |
| **Oxidation (e.g., H₂O₂) ** | Oxidation of the methylthio group and/or the pyrrole ring. | 5-methyl-4-(methylsulfinyl)pyrrolo[1,2-f]triazine (Sulfoxide), 5-methyl-4-(methylsulfonyl)pyrrolo[1,2-f]triazine (Sulfone), N-oxides.[4] |
| Photolysis (UV/Vis) | Photochemical degradation of the pyrrole ring. | Complex mixture of photoproducts.[1][2] |
| Thermal | Generally stable, but prolonged exposure to high temperatures may cause decomposition. | Fragmentation of the molecule. |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine to identify potential degradation products and assess its stability.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
3. Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (e.g., a reverse-phase C18 column with a gradient elution of acetonitrile and water/buffer).
-
Use a photodiode array (PDA) detector to monitor the peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.
Mandatory Visualization
Caption: Potential degradation pathways of 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine.
Caption: Workflow for forced degradation studies.
References
- 1. moca.net.ua [moca.net.ua]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Reducing off-target effects of pyrrolotriazine inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the off-target effects of pyrrolotriazine inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are pyrrolotriazine inhibitors and what is their primary mechanism of action?
Pyrrolotriazine inhibitors are a class of heterocyclic compounds that have shown significant therapeutic potential, particularly as kinase inhibitors.[1] Their structure often acts as a bioisostere for the adenine moiety of ATP, allowing them to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their activity.[1][2] This inhibition can disrupt signaling pathways that are overly active in diseases like cancer and inflammatory conditions.[3][4]
Q2: Why are off-target effects a common concern with pyrrolotriazine kinase inhibitors?
Off-target effects are a common challenge for many kinase inhibitors, including those with a pyrrolotriazine scaffold. This is primarily due to the highly conserved nature of the ATP-binding site across the human kinome.[5] An inhibitor designed to target a specific kinase may also bind to other kinases with similar ATP-binding pockets, leading to unintended biological consequences, potential toxicity, and misinterpretation of experimental results.[6]
Q3: What are the general strategies to improve the selectivity of pyrrolotriazine inhibitors?
Several medicinal chemistry strategies can be employed to enhance the selectivity of pyrrolotriazine inhibitors:
-
Structure-Based Design: Utilizing X-ray crystallography of the inhibitor bound to its target kinase can reveal opportunities to exploit less conserved amino acid residues in or near the ATP-binding site.[7]
-
Targeting Inactive Kinase Conformations: Designing inhibitors that specifically bind to the inactive "DFG-out" conformation of a kinase can improve selectivity, as this conformation is less conserved across the kinome.
-
Introducing Substitutions to Modulate Physicochemical Properties: As demonstrated in the optimization of IRAK4 inhibitors, modifying the pyrrolotriazine core to reduce hydrogen bond donors and increase lipophilicity can improve properties like cell permeability, which can influence target engagement and selectivity.[8]
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site can lead to highly selective and potent inhibition.
Q4: How can I experimentally validate that an observed phenotype is due to on-target inhibition?
To confirm that a cellular effect is a direct result of inhibiting the intended target, several experimental approaches are recommended:
-
Use a Structurally Unrelated Inhibitor: Employing a second inhibitor with a different chemical scaffold that targets the same kinase should produce the same phenotype if the effect is on-target.
-
Rescue Experiments: The phenotype should be reversible by introducing a mutated version of the target kinase that is resistant to the inhibitor.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to its intended target in a cellular context.[9][10][11]
-
Knockdown/Knockout Models: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the target kinase should phenocopy the effects of the inhibitor.
Troubleshooting Guides
Issue 1: High level of off-target activity observed in a kinase screen.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Determine the IC50 value for the primary target and use the lowest effective concentration in subsequent experiments. A full dose-response curve is essential. |
| The pyrrolotriazine scaffold has inherent promiscuity. | 1. Perform a broader kinase panel screen to fully characterize the selectivity profile.[12] 2. Consider medicinal chemistry efforts to improve selectivity by modifying the scaffold. |
| Compound aggregation. | Test the inhibitor in the presence of a non-ionic detergent like Triton X-100 (0.01-0.1%) to disrupt aggregates. |
Issue 2: Inconsistent IC50 values between biochemical and cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability. | 1. Assess the physicochemical properties of the inhibitor (e.g., LogP, polar surface area). 2. Perform a cell permeability assay (e.g., Caco-2). 3. If permeability is low, consider structural modifications to improve it, such as reducing hydrogen bond donors.[8] |
| High plasma protein binding. | Determine the fraction of unbound inhibitor in the cell culture media. Only the unbound fraction is available to engage the target. |
| Cellular efflux. | Use efflux pump inhibitors (e.g., verapamil) to determine if the compound is a substrate for transporters like P-glycoprotein. |
| Cellular metabolism of the inhibitor. | Analyze inhibitor stability in the presence of liver microsomes or hepatocytes to identify potential metabolic liabilities. |
Issue 3: Unexpected or paradoxical activation of a signaling pathway.
| Possible Cause | Troubleshooting Step |
| Inhibition of a negative regulator. | The inhibitor may be targeting a kinase that normally suppresses the observed pathway. A thorough literature search and pathway analysis are necessary. |
| Feedback loop activation. | Inhibition of the primary target may lead to the activation of compensatory signaling pathways. 1. Perform phosphoproteomic analysis to get a global view of signaling changes.[5][13] 2. Use antibodies against key phosphorylated proteins in related pathways to probe for activation. |
| Off-target effect on a kinase in a parallel pathway. | 1. Re-examine the kinase selectivity profile for potent off-targets in related pathways.[14] 2. Use a more selective inhibitor or a different tool compound to confirm the observation. |
Quantitative Data from Pyrrolotriazine Inhibitor Optimization Studies
Table 1: Selectivity of Pyrrolotriazine-based JAK2 Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 26 | >10000 | 2 | >10000 | 1100 |
| 27 | 1300 | 1 | 1000 | 400 |
| 28 | 3000 | 3 | 2000 | 700 |
Data adapted from Harikrishnan et al. (2011) as cited in a review by Khan et al. (2021).[3]
Table 2: Potency of Pyrrolotriazine-based IRAK4 Inhibitors
| Compound | IRAK4 IC50 (nM) | Cellular Potency (OCI-Ly10, IC50, nM) |
| Pyrrolopyrimidine Precursor | 1.6 | 1200 |
| Pyrrolotriazine 30 | 1.1 | 16 |
Data adapted from Scott et al. (2018).[8]
Experimental Protocols
Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of a pyrrolotriazine inhibitor against a panel of kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrrolotriazine inhibitor in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of ATP at a concentration close to the Km for most kinases (e.g., 10 µM).
-
Obtain a panel of purified, active kinases and their corresponding substrates. Commercial services offer panels of hundreds of kinases.[12][15]
-
-
Assay Procedure (384-well plate format):
-
Add the inhibitor at a fixed concentration (e.g., 1 µM) to the assay wells. Include a DMSO-only control.
-
Add the kinase to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the remaining ATP using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[15]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the DMSO control.
-
A significant reduction in activity (e.g., >50%) indicates an off-target interaction.
-
For significant off-targets, perform a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol determines if the pyrrolotriazine inhibitor engages its target in intact cells.[9][10][11]
Methodology:
-
Cell Treatment:
-
Culture cells to near confluency.
-
Treat cells with the pyrrolotriazine inhibitor at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest and wash the cells.
-
Resuspend the cells in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[16]
-
Phosphoproteomics for Off-Target Identification
This protocol provides a global view of kinase inhibition within the cell.[1][13]
Methodology:
-
Cell Culture and Treatment:
-
Grow cells in SILAC (Stable Isotope Labeling by Amino acids in Cell culture) media if quantitative analysis is desired.
-
Treat cells with the pyrrolotriazine inhibitor or DMSO control for a specific time.
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and extract proteins.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using methods such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the phosphorylated peptides and their corresponding proteins using a database search algorithm.
-
Quantify the changes in phosphorylation levels between inhibitor-treated and control samples.
-
A significant decrease in phosphorylation at a known substrate site for a particular kinase suggests inhibition of that kinase (either on-target or off-target).
-
Visualizations
References
- 1. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 2. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.kr]
- 13. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. annualreviews.org [annualreviews.org]
Technical Support Center: Purification of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE.
Problem 1: Low Recovery After Column Chromatography
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing the compound to elute too quickly with impurities, or too low, resulting in the compound remaining on the column.
-
Compound Insolubility: The compound may not be fully soluble in the mobile phase, leading to precipitation on the column.
-
Decomposition on Silica Gel: The compound, being a nitrogen-containing heterocycle, might be sensitive to the acidic nature of standard silica gel.[1]
-
Improper Column Packing: Channels in the silica gel can lead to poor separation and sample loss.
Solutions:
-
Optimize Solvent System via TLC: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives the target compound an Rf value between 0.2 and 0.4.[2]
-
Solubility Test: Before loading onto the column, ensure the crude material is fully soluble in the chosen mobile phase.[3]
-
Use of Neutralized Silica or Alternative Stationary Phases: Consider using silica gel that has been washed with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.
-
Proper Packing Technique: Ensure the column is packed uniformly without any air bubbles or cracks.
Problem 2: Product is Contaminated with Starting Materials or Side-Products After Recrystallization
Possible Causes:
-
Incorrect Recrystallization Solvent: The chosen solvent may have similar solubility for both the product and the impurities at high and low temperatures.
-
Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice of the product.
-
Insufficient Washing of Crystals: Impurities may remain on the surface of the crystals if not washed properly.
Solutions:
-
Systematic Solvent Screening: Test a variety of solvents with different polarities to find one that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.
-
Slow Cooling: Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in an ice bath, to promote the formation of pure crystals.
-
Thorough Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for column chromatography of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE?
A1: For a moderately polar compound like 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] We recommend starting with a gradient elution from 10% to 50% ethyl acetate in hexanes.[4] The optimal solvent system should be determined by TLC analysis.[2]
Q2: My compound appears as streaks on the TLC plate. What does this indicate and how can I fix it?
A2: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen mobile phase, interacting too strongly with the stationary phase (silica gel), or the sample is overloaded. Since 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE is a nitrogen-containing heterocycle, the basic nitrogen atoms can interact strongly with the acidic silica gel. To resolve this, you can try adding a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system.
Q3: What are some common impurities I should look out for in the synthesis of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE?
A3: Common impurities can arise from incomplete reactions or side reactions during the synthesis.[5] Potential impurities could include unreacted starting materials or regioisomers formed during the cyclization step.[6] The presence of these can be monitored by TLC or LC-MS analysis.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography can be a suitable alternative, especially if the compound is moderately polar and shows poor separation on normal-phase silica gel. A typical mobile phase for reverse-phase chromatography would be a mixture of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA).
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE using flash column chromatography.
Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC. A system that provides an Rf value of ~0.3 for the target compound is ideal.[2]
-
Column Packing: A glass column is slurry-packed with silica gel in the initial, least polar eluent.
-
Sample Loading: The crude 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE is dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica with the adsorbed compound is loaded onto the top of the packed column.[3]
-
Elution: The column is eluted with the predetermined solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is used.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE.
Representative Data (for 1g of crude material):
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm diameter |
| Eluent System | Gradient: 10% to 40% Ethyl Acetate in Hexanes |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >98% |
Protocol 2: Purification by Recrystallization
This protocol describes a general method for the purification of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE by recrystallization.
Methodology:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the selected hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Representative Data:
| Solvent | Suitability | Typical Recovery |
| Ethanol | Good | 60-75% |
| Isopropanol | Good | 65-80% |
| Acetonitrile | Fair | 50-65% |
Visualizations
Caption: General experimental workflow for the purification of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE.
Caption: A logical decision tree for troubleshooting common purification issues.
References
Troubleshooting inconsistent results with 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE. This valuable research chemical is primarily used as a reactant in the preparation of substituted pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases.[1] Consistent and reproducible results are crucial for successful research outcomes.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems encountered during your experiments with 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE.
Issue 1: Low or Inconsistent Reaction Yield
Question: My synthesis of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE is resulting in a low or inconsistent yield. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of pyrrolo[1,2-f]triazine derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Purity of Starting Materials and Reagents:
-
Ensure the purity of all starting materials, as impurities can lead to undesirable side reactions.
-
Use anhydrous solvents, as the presence of water can interfere with many of the synthetic steps involved in forming the heterocyclic core.
-
-
Reaction Conditions:
-
Temperature Control: The temperature of the reaction can be critical. Ensure that the reaction is maintained at the optimal temperature as specified in the protocol. Deviations can lead to decomposition or the formation of side products.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Both insufficient and excessive reaction times can lead to lower yields of the desired product.
-
Atmosphere: Many synthetic reactions for heterocyclic compounds are sensitive to oxygen and moisture. If your specific protocol requires an inert atmosphere, ensure that your equipment is properly set up to maintain it (e.g., using a nitrogen or argon blanket).
-
-
Work-up and Purification:
-
Losses can occur during the extraction and purification steps. Ensure efficient extraction of the product and minimize losses during solvent removal and chromatographic purification.
-
Column chromatography is a common method for purifying pyrrolotriazine derivatives. The choice of eluent is crucial for good separation.[2]
-
Summary of Potential Causes and Solutions for Low Yield:
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Use high-purity reagents and anhydrous solvents. |
| Suboptimal Temperature | Calibrate temperature controllers and ensure uniform heating/cooling. |
| Incorrect Reaction Time | Monitor the reaction progress to determine the optimal endpoint. |
| Air or Moisture Contamination | Use proper inert atmosphere techniques if the reaction is sensitive. |
| Inefficient Work-up | Optimize extraction and purification procedures to minimize product loss. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or inconsistent yields.
Issue 2: Presence of Unexpected Side Products
Question: I am observing unexpected spots on my TLC or peaks in my LC-MS analysis. What are the likely side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge in heterocyclic synthesis. For 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE, two common side reactions to consider are the formation of regioisomers and the oxidation of the methylthio group.
1. Regioisomer Formation:
-
Cause: During the cyclization step to form the pyrrolotriazine core, if unsymmetrical precursors are used, the reaction can sometimes proceed in a non-regioselective manner, leading to the formation of a mixture of isomers that can be difficult to separate.
-
Minimization Strategies:
-
Control of Reaction Conditions: The regioselectivity of the reaction can sometimes be influenced by temperature and the choice of solvent. Experimenting with different conditions may favor the formation of the desired isomer.
-
Purification: If a mixture of regioisomers is formed, careful column chromatography or preparative HPLC may be necessary to isolate the desired product.
-
2. Oxidation of the Methylthio Group:
-
Cause: The methylthio (-SCH3) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (-SOCH3) and sulfone (-SO2CH3) derivatives. This can occur if the reaction is exposed to oxidizing agents or even air over prolonged periods, especially at elevated temperatures.
-
Minimization Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) can help to prevent air oxidation.
-
Avoid Oxidizing Agents: Ensure that none of the reagents or solvents used contain oxidizing impurities.
-
Temperature Control: Avoid excessive heating during the reaction and purification steps.
-
Potential Side Product Identification:
| Side Product | Potential Cause | Identification Method |
| Regioisomer | Non-regioselective cyclization | LC-MS (same mass, different retention time), NMR |
| Sulfoxide Derivative | Oxidation of the methylthio group | LC-MS (mass +16), NMR (shift in methylthio protons) |
| Sulfone Derivative | Further oxidation of the methylthio group | LC-MS (mass +32), NMR (further shift in methylthio protons) |
Signaling Pathway of Potential Side Reactions
References
Technical Support Center: Pyrrolo[2,1-f]triazine Scaffold Modifications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the modification of the pyrrolo[2,1-f]triazine scaffold to enhance therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for initiating modifications on the pyrrolo[2,1-f]triazine scaffold?
A1: The pyrrolo[2,1-f]triazine nucleus serves as a versatile template, often mimicking the well-established quinazoline kinase inhibitor scaffold.[1] A common starting point is the attachment of substituents at the 4-position, which has been shown to be crucial for activity against various kinases like EGFR and VEGFR-2.[1] Modifications at positions 5 and 6 are also well-tolerated and can be used to modulate physicochemical properties, whereas substitution at position 7 often leads to a loss of biological activity.[1]
Q2: My pyrrolo[2,1-f]triazine synthesis is resulting in low yields. What are some common pitfalls?
A2: Low yields in heterocyclic synthesis can arise from several factors. For pyrrolo[2,1-f]triazine synthesis, which can involve multi-step sequences, it is crucial to ensure the purity of starting materials and reagents. For instance, in syntheses starting from pyrrole derivatives, ensuring complete N-amination is a critical step.[2] Reaction conditions such as temperature, solvent, and reaction time should be meticulously optimized for each step. For cycloaddition reactions, controlling the stoichiometry and the rate of addition of reagents can significantly impact the yield and purity of the final product.[3] Reviewing established synthetic protocols and troubleshooting common issues in heterocyclic ring formation can provide valuable insights.
Q3: I am observing inconsistent results in my kinase inhibition assays. What could be the reason?
A3: Inconsistent kinase inhibition data can stem from various experimental variables. It is essential to ensure the purity and stability of your synthesized compounds. The concentration of ATP used in the assay is a critical factor, as pyrrolo[2,1-f]triazine-based inhibitors often act as ATP-competitive inhibitors.[1] Variations in enzyme concentration, substrate concentration, and incubation times can also lead to variability.[4][5] It is recommended to run assays with known inhibitors as positive controls and to carefully validate the assay conditions.[6] Furthermore, discrepancies between biochemical and cell-based assays are not uncommon, as cellular context, including membrane permeability and off-target effects, can influence a compound's efficacy.[7]
Q4: How do I improve the selectivity of my pyrrolo[2,1-f]triazine-based inhibitors?
A4: Achieving selectivity is a key challenge in kinase inhibitor development. Structure-activity relationship (SAR) studies are crucial for identifying modifications that enhance selectivity. For the pyrrolo[2,1-f]triazine scaffold, exploring substitutions at different positions can significantly alter the selectivity profile. For example, specific substitutions at the C4 and C5 positions have been shown to confer selectivity for PI3Kδ.[8] Computational methods like molecular docking can be employed to understand the binding modes of your inhibitors within the ATP-binding pocket of different kinases, providing rational guidance for designing more selective analogs.[3]
Troubleshooting Guides
Guide 1: Low Potency in Cellular Assays Despite Good Biochemical Activity
Problem: A synthesized pyrrolo[2,1-f]triazine derivative shows potent inhibition in a biochemical kinase assay (e.g., low nanomolar IC50), but its activity is significantly lower in cell-based assays (e.g., micromolar IC50 in a cell proliferation assay).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The compound may not be effectively crossing the cell membrane. Analyze the physicochemical properties of your compound (e.g., logP, polar surface area). Modifications at positions 5 or 6 of the pyrrolo[2,1-f]triazine core can be explored to improve these properties without compromising kinase inhibitory activity.[1] |
| Efflux by Transporters | The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein). Co-incubation with known efflux pump inhibitors can help diagnose this issue. Structural modifications can be made to reduce recognition by these transporters. |
| Metabolic Instability | The compound may be rapidly metabolized within the cell. Conduct metabolic stability assays using liver microsomes or hepatocytes. Modifications at metabolically labile sites can improve cellular potency. |
| Off-Target Effects | The compound might be engaging other cellular targets that counteract its intended effect. Perform broader kinase profiling to assess selectivity.[6] |
Guide 2: Optimizing Antiviral Activity of Pyrrolo[2,1-f]triazine Derivatives
Problem: Difficulty in improving the antiviral potency of novel pyrrolo[2,1-f]triazine analogs against RNA viruses.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Substituents | The nature and position of substituents play a critical role in antiviral activity. For influenza virus inhibition, 2,4-disubstituted pyrrolo[2,1-f]triazines with aryl and thienyl groups have shown promise.[3] Systematic exploration of different aryl and heteroaryl groups at these positions is recommended. |
| Incorrect Mechanism of Action Hypothesis | While some pyrrolotriazines act as neuraminidase inhibitors, others may target different viral proteins.[3] Molecular docking studies against various viral targets can help in understanding the plausible mechanism and guide further modifications.[3] |
| Low Therapeutic Index | The compound might exhibit cellular toxicity at concentrations close to its effective antiviral concentration. It is crucial to determine the cytotoxicity (CC50) in parallel with the antiviral activity (IC50) to calculate the selectivity index (SI = CC50/IC50). Modifications should aim to increase the SI.[3] |
Data Presentation
Table 1: Kinase Inhibitory Activity of Representative Pyrrolo[2,1-f]triazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cellular IC50 (nM) | Reference |
| 1 | EGFR | 100 | DiFi cell proliferation | - | [1][9] |
| 2 | VEGFR-2 | 66 | HUVEC proliferation | - | [1][9] |
| 3 | VEGFR-2 | 23 | HUVEC proliferation | - | [9] |
| 14a | p110α (PI3K) | 122 | - | - | [10] |
| 14a | p110δ (PI3K) | 119 | - | - | [10] |
| 19 | c-Met | 2.3 | BaF3-TPR-Met | 0.71 | [9] |
| 19 | VEGFR-2 | 5.0 | HUVEC-VEGFR2 | 37.4 | [9] |
| 21 | ALK | 10 | - | - | [9] |
| 26 | JAK2 | Potent (exact value not specified) | SET-2 cell line | - | [9] |
| 30 (PI3Kδ inhibitor) | PI3Kδ | - | Mouse KLH & CIA models | Efficacious | [8] |
| 8l (EGFR/HER2 inhibitor) | EGFR/HER2 | - | EGFR/HER2-driven xenograft models | Orally efficacious | [11] |
Experimental Protocols
1. General Kinase Inhibition Assay (Biochemical)
This protocol is a generalized procedure based on common practices in kinase inhibitor testing.
-
Materials: Recombinant kinase, peptide or protein substrate, ATP, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, positive control inhibitor, detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compounds and control inhibitor to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Proliferation Assay (e.g., using DiFi or HUVEC cells)
-
Materials: Human colon tumor cell line (DiFi) or Human Umbilical Vein Endothelial Cells (HUVEC), appropriate cell culture medium and supplements, test compounds, positive control, cell proliferation reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and controls.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent and incubate as per the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
-
Visualizations
Caption: A typical experimental workflow for the development of pyrrolo[2,1-f]triazine-based inhibitors.
Caption: Simplified signaling pathway targeted by pyrrolo[2,1-f]triazine kinase inhibitors.
References
- 1. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell permeability optimization for 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and optimizing the cell permeability of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE and related pyrrolotriazine compounds.
Frequently Asked Questions (FAQs)
Q1: What is 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE, and why is its cell permeability a critical factor?
5-Methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is a research chemical used as a reactant or intermediate in the preparation of more complex molecules, such as substituted pyrrolotriazine dual inhibitors of protein tyrosine kinases like EGFR and HER2.[4] The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized as a versatile kinase inhibitor template.[5][6] For these compounds to be effective against intracellular targets, they must first cross the cell membrane. Therefore, optimizing cell permeability is a critical step in the development of potent and effective therapeutic agents based on this scaffold.
Q2: What are the key physicochemical properties that may influence the cell permeability of this compound?
The cell permeability of a small molecule is governed by several physicochemical properties. Key factors include:
-
Lipophilicity (logP): Affects the compound's ability to partition into the lipid bilayer of the cell membrane.
-
Molecular Weight (MW): Generally, molecules with a molecular weight over 500 Da may exhibit poorer absorption.[7]
-
Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. Higher PSA is often correlated with lower permeability.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors (>5) and acceptors (>10) can hinder membrane permeation.[7]
-
Number of Rotatable Bonds: Fewer rotatable bonds are often associated with better permeability.[7]
Studies on related pyrrolotriazine and pyrrolopyrimidine series have shown that reducing the number of formal hydrogen bond donors and increasing lipophilicity can lead to improved permeability and reduced cellular efflux.[8][9]
Q3: My pyrrolotriazine derivative shows high potency in biochemical (e.g., kinase) assays but low efficacy in cell-based assays. What is the likely cause?
A significant drop in potency from a biochemical to a cellular assay is a classic indicator of poor cell permeability.[10] This discrepancy can arise from two primary issues:
-
Low Passive Permeability: The intrinsic physicochemical properties of the molecule may prevent it from efficiently diffusing across the cell membrane's lipid bilayer.
-
Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are protein pumps in the cell membrane that actively remove the compound from the cell, preventing it from reaching its intracellular target.[10]
Q4: How can I experimentally distinguish between low passive permeability and active efflux?
A tiered experimental approach is recommended.
-
Start with a PAMPA (Parallel Artificial Membrane Permeability Assay): This cell-free assay measures only passive diffusion. If permeability is low in PAMPA, the issue is likely with the compound's intrinsic physicochemical properties.[11][12]
-
Proceed to Cell-Based Assays (Caco-2 or MDCK): If the compound is permeable in PAMPA but shows low accumulation in cells, active efflux is a strong possibility.[13] These assays use cell monolayers that express efflux transporters.[14]
-
Conduct a Bidirectional Caco-2 or MDR1-MDCK Assay: By measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, you can calculate an Efflux Ratio (ER) . An ER greater than 2 is a strong indicator of active efflux.[15]
Troubleshooting Guide
Problem: Low apparent permeability (Papp) observed in the PAMPA.
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Aqueous Solubility | The compound may precipitate in the aqueous donor buffer, reducing the effective concentration available for permeation.[10] Solutions: 1. Optimize the formulation by using a small percentage of a co-solvent like DMSO (ensure it doesn't damage the membrane). 2. Decrease the initial concentration of the test compound. |
| High Lipophilicity (logP > 5) | The compound may readily enter the artificial membrane but get "stuck" within the lipid environment, failing to partition into the aqueous acceptor compartment. This is known as membrane retention. Solutions: 1. Analyze the amount of compound remaining in the membrane if possible. 2. Consider structural modifications to reduce lipophilicity. |
| Compound Instability | The molecule may be degrading in the assay buffer over the incubation period. Solutions: 1. Assess the stability of the compound in the assay buffer under the same conditions (pH, temperature, time) by LC-MS/MS analysis. |
Problem: High Efflux Ratio (ER > 2) in Caco-2 or MDR1-MDCK Assays.
| Possible Cause | Troubleshooting Steps & Solutions |
| P-glycoprotein (P-gp) Substrate | The compound is actively transported out of the cell by P-gp, a common multidrug resistance transporter.[16] Solutions: 1. Confirm with an Inhibitor: Re-run the bidirectional assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio confirms P-gp interaction.[17] 2. Structural Modification: Modify the compound's structure to reduce its recognition by P-gp. This can involve masking hydrogen bond donors or altering charge distribution. |
| BCRP or other Transporter Substrate | The compound may be a substrate for other efflux transporters like Breast Cancer Resistance Protein (BCRP). Solutions: 1. Use specific inhibitors for other transporters (e.g., Fumitremorgin C for BCRP) to identify the responsible pump.[15] 2. Utilize cell lines that are specifically engineered to overexpress a single transporter (e.g., MDCK-BCRP). |
Data Presentation
Table 1: General Permeability Classification Based on Caco-2 Assays
This table provides a general framework for classifying compounds based on their apparent permeability (Papp) values obtained from Caco-2 experiments.
| Permeability Classification | Papp (A→B) (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |
| Low | < 1.0 | < 20% |
| Medium | 1.0 - 10.0 | 20% - 80% |
| High | > 10.0 | > 80% |
Table 2: Illustrative Data for Permeability Optimization of Pyrrolotriazine Analogs
Note: The following data are hypothetical and presented for illustrative purposes to demonstrate how experimental results can be used to guide structural optimization.
| Compound ID | Modification | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B→A / A→B) | Interpretation |
| Lead-001 | Base Scaffold | 8.5 | 1.2 | 15.4 | Good passive permeability but is a strong efflux substrate. |
| Analog-A | Added -COOH group | 1.1 | 0.4 | 1.5 | Increased polarity drastically reduced passive permeability. |
| Analog-B | Masked H-bond donor | 7.9 | 6.8 | 1.8 | Efflux successfully mitigated, leading to good cell permeability. |
| Analog-C | Increased Lipophilicity | 15.2 | 2.5 | 21.1 | Increased passive diffusion but worsened efflux problem. |
Experimental Workflows and Logic Diagrams
Caption: Tiered experimental workflow for assessing cell permeability.
Caption: Decision tree for troubleshooting low cellular efficacy.
Caption: Potential PI3K/AKT/mTOR signaling pathway targeted by pyrrolotriazine inhibitors.
Detailed Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane, providing a rapid screen for intrinsic permeability.[11][12]
Materials:
-
96-well PAMPA plate sandwich system (donor and acceptor plates).
-
Phospholipid solution (e.g., 2% lecithin in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
LC-MS/MS for analysis.
Protocol:
-
Prepare the acceptor plate by adding 300 µL of PBS buffer to each well.
-
Carefully coat the membrane of the donor plate by pipetting 5 µL of the phospholipid solution onto each well's membrane. Allow the solvent to evaporate.
-
Prepare the dosing solution by diluting the test compound stock to a final concentration (e.g., 10 µM) in PBS.
-
Add 150 µL of the dosing solution to each well of the donor plate.
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[11][18]
-
After incubation, separate the plates.
-
Collect samples from both the donor and acceptor wells for concentration analysis by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, [C]a = concentration in acceptor well, [C]eq = equilibrium concentration.
Caco-2 Permeability Assay
This assay is the industry standard for predicting in vivo oral absorption and identifying potential for active transport.[17][19]
Materials:
-
Caco-2 cells (ATCC HTB-37).
-
Transwell permeable supports (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with FBS, NEAA).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4.
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low).
-
Lucifer yellow for monolayer integrity check.
-
LC-MS/MS for analysis.
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for ~21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[15]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[20]
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer and let them equilibrate at 37°C.
-
Permeability Measurement (A→B):
-
Add the dosing solution (test compound in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Permeability Measurement (B→A):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C for a set time (e.g., 2 hours) with gentle shaking.
-
Sampling and Analysis: At the end of the incubation, take samples from the receiver chambers for analysis by LC-MS/MS.
Data Analysis: The Papp is calculated as: Papp = (dQ/dt) / (A * C0) Where: dQ/dt = rate of compound appearance in the receiver chamber, A = area of the membrane, C0 = initial concentration in the donor chamber. The Efflux Ratio is calculated as Papp (B→A) / Papp (A→B).
MDR1-MDCK Permeability Assay
This assay uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, making them specifically overexpress the P-gp efflux pump. It is a valuable tool for definitively identifying P-gp substrates.[1][16][21]
Materials:
-
MDR1-MDCK cell line.
-
All other materials are the same as for the Caco-2 assay.
Protocol: The protocol is very similar to the Caco-2 bidirectional assay.
-
Cell Culture: MDR1-MDCK cells are seeded on Transwell inserts and typically form a confluent monolayer in 4-5 days, which is significantly faster than Caco-2 cells.[1][16]
-
Monolayer Integrity: Check TEER values to ensure monolayer integrity.
-
Bidirectional Transport: Perform the transport experiment in both A→B and B→A directions as described for the Caco-2 assay.
-
(Optional) Inhibitor Co-incubation: To confirm P-gp interaction, a parallel experiment can be run where a known P-gp inhibitor (e.g., verapamil or quinidine) is added to both the apical and basolateral chambers along with the test compound.[2]
Data Analysis: Papp and Efflux Ratio are calculated using the same formulas as in the Caco-2 assay. A high efflux ratio that is significantly reduced in the presence of a P-gp inhibitor is conclusive evidence that the compound is a P-gp substrate.
References
- 1. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 17. enamine.net [enamine.net]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
Validation & Comparative
A Comparative Analysis of BMS-540215 and Other Kinase Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pyrrolo[1,2-f]triazine-based kinase inhibitor, BMS-540215, with other well-established multi-kinase inhibitors, Sunitinib and Sorafenib. This comparison is supported by experimental data on their inhibitory activities against key kinases involved in angiogenesis and tumor growth.
The pyrrolo[1,2-f]triazine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors. BMS-540215, a potent inhibitor based on this scaffold, has demonstrated significant activity against Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), crucial mediators of tumor angiogenesis. This guide will delve into a quantitative comparison of its performance against Sunitinib and Sorafenib, two widely used multi-kinase inhibitors in cancer therapy.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of BMS-540215, Sunitinib, and Sorafenib against a panel of key receptor tyrosine kinases. Lower IC50 values indicate greater potency.
| Kinase Target | BMS-540215 IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-1 (Flt-1) | 380 | - | 26[1] |
| VEGFR-2 (KDR/Flk-1) | 25[2] | 80[2][3] | 90[1][3][4][5] |
| VEGFR-3 (Flt-4) | 10[2] | - | 20[1][3][4][5] |
| FGFR-1 | 148[2] | >10,000 | 580[4][5] |
| FGFR-2 | 125[2] | - | - |
| FGFR-3 | 68[2] | - | - |
| PDGFRβ | >1900 | 2[2][3] | 57[1][3][4][5] |
| c-Kit | - | - | 68[1][3][4][5] |
| Raf-1 | - | - | 6[1][4] |
| B-Raf | - | - | 22[1][4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a framework for the in vitro evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method to determine the IC50 value of a compound against a purified kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer, for example, 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
- ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the assay should be at or near the Km of the kinase for ATP.
- Substrate Solution: Prepare a stock solution of a suitable substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1) in the kinase buffer.
- Kinase Aliquots: Prepare single-use aliquots of the purified recombinant kinase to avoid repeated freeze-thaw cycles.
- Test Compound Dilutions: Prepare a serial dilution of the test inhibitor (e.g., BMS-540215) in DMSO, and then further dilute in kinase buffer to the desired concentrations. The final DMSO concentration in the assay should typically not exceed 1%.
2. Assay Procedure:
- Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
- Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). This is a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
- Read the luminescence on a plate reader.
3. Data Analysis:
- The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)
This protocol describes a method to assess the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.
1. Cell Culture and Treatment:
- Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs for VEGFR-2) in appropriate media.
- Seed the cells in 96-well plates and allow them to adhere overnight.
- Starve the cells in serum-free media for a few hours before treatment.
- Treat the cells with various concentrations of the test inhibitor or vehicle for a predetermined time.
- Stimulate the cells with a specific growth factor (e.g., VEGF for VEGFR-2) to induce kinase activation and autophosphorylation.
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Phosphorylation Detection (ELISA-based):
- Use a sandwich ELISA kit specific for the phosphorylated form of the target kinase.
- Coat a microplate with a capture antibody that binds to the total protein of the target kinase.
- Add the cell lysates to the wells and incubate to allow the kinase to bind to the capture antibody.
- Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the kinase. This antibody is often conjugated to an enzyme like horseradish peroxidase (HRP).
- Wash the wells again and add a substrate for the HRP enzyme.
- Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
4. Data Analysis:
- The absorbance is proportional to the amount of phosphorylated kinase.
- Calculate the percentage of inhibition of phosphorylation for each concentration of the test compound relative to the stimulated vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing Kinase Inhibition and Experimental Design
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway, a typical experimental workflow, and the logical framework of this comparative analysis.
Caption: A simplified diagram of the VEGFR-2 signaling pathway.
Caption: A typical workflow for a biochemical kinase inhibition assay.
Caption: Logical framework for the comparative analysis of kinase inhibitors.
References
- 1. oncology-central.com [oncology-central.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of the Pyrrolo[1,2-f]triazine Scaffold in Antiviral Research
An Objective Analysis of a Promising Heterocyclic Compound Family
The pyrrolo[1,2-f]triazine nucleus has emerged as a "privileged" scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This heterocyclic system is a cornerstone of the FDA-approved broad-spectrum antiviral drug, remdesivir, highlighting its potential in the development of novel therapeutic agents against a range of viral pathogens.[1][2] While specific antiviral data for 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE is not extensively available in public literature—where it is primarily cited as a reactant in the synthesis of kinase inhibitors—the broader family of pyrrolo[1,2-f]triazine derivatives has been the subject of numerous studies.[3] These studies reveal significant antiviral activity against various RNA viruses, including influenza, norovirus, and coronaviruses.[1][4][5]
This guide provides a comparative analysis of the antiviral efficacy of representative pyrrolo[1,2-f]triazine derivatives against established antiviral agents. The data presented is compiled from published in vitro studies, offering a quantitative basis for comparison for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Antiviral Activity
To provide a clear and objective comparison, the following tables summarize the in vitro antiviral activity and cytotoxicity of selected pyrrolo[1,2-f]triazine derivatives against relevant benchmark antiviral drugs.
Table 1: Anti-Influenza Virus Activity (H1N1)
| Compound | Virus Strain | Cell Line | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Mechanism of Action |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][4][5]triazine-5,6-dicarboxylate[6] | A/Puerto Rico/8/34 (H1N1) | MDCK | 4 | >750 | 188 | Neuraminidase Inhibition (putative)[6] |
| Oseltamivir Carboxylate (Active Metabolite) | Influenza A and B | Various | Varies by strain | Varies | Varies | Neuraminidase Inhibition[2][4][7][8] |
Table 2: Anti-Norovirus and Coronavirus Activity
| Compound | Virus | Assay Type / Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Mechanism of Action |
| 4-aza-7,9-dideazaadenosine (4-amino-pyrrolo[2,1-f][1][4][5]triazine C-nucleoside)[9][10][11] | Human Norovirus (HuNoV) | Replicon Assay / HGT-1 cells | 0.015 | ND | ND | RNA-dependent RNA Polymerase (RdRp) Inhibition |
| Remdesivir [5] | Human Coronavirus 229E (HCoV-229E) | MRC-5 cells | 0.07 | >2 | >28.6 | RNA-dependent RNA Polymerase (RdRp) Inhibition[1][5][12][13][14] |
ND: Not Determined
Experimental Protocols
The data presented in this guide are derived from standard virological assays. Below are detailed methodologies for the key experiments cited.
Anti-Influenza Virus Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound required to reduce the formation of viral plaques by 50% (IC₅₀).
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates and grown to form a confluent monolayer.[6][15]
-
Virus Infection: The cell monolayers are washed with serum-free medium and then infected with a diluted solution of influenza virus (e.g., A/Puerto Rico/8/34 H1N1) for 1 hour at 37°C to allow for viral adsorption.[16]
-
Compound Treatment: Following infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with varying concentrations of the test compound.[15]
-
Incubation: Plates are incubated for 2-3 days at 37°C in a 5% CO₂ incubator to allow for plaque formation.[16]
-
Plaque Visualization and Counting: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet or via immunostaining) to visualize the plaques.[15][17] Plaques are counted for each compound concentration, and the IC₅₀ value is calculated by determining the concentration that reduces the plaque number by 50% compared to the untreated virus control.[18]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine the concentration of a compound that reduces cell viability by 50% (CC₅₀).[3]
-
Cell Seeding: Cells (e.g., MDCK or MRC-5) are seeded in a 96-well plate and incubated to allow for cell attachment and growth.
-
Compound Incubation: The cells are treated with serial dilutions of the test compound and incubated for a period that typically matches the duration of the antiviral assay (e.g., 48-72 hours).[19]
-
MTT Reagent Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 3-4 hours at 37°C.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[22] The absorbance of the resulting purple solution is measured using a microplate spectrophotometer (typically at 570 nm).[21]
-
CC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The CC₅₀ is the compound concentration that results in a 50% reduction in cell viability.
Viral Load Quantification (qRT-PCR)
Quantitative reverse transcription PCR (qRT-PCR) is used to measure the amount of viral RNA in cell culture supernatants or cell lysates, providing a highly sensitive measure of viral replication.
-
RNA Extraction: Total RNA is extracted from the samples (e.g., infected cell culture supernatant) using a commercial RNA extraction kit.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers and probes specific to a conserved region of the viral genome.[23] The qPCR instrument monitors the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.[24]
-
Quantification: The viral RNA copy number in the original sample is determined by comparing the amplification cycle threshold (Ct) values to a standard curve generated from known quantities of a viral RNA standard.[25]
Visualizing Mechanisms and Workflows
To better illustrate the processes involved in antiviral evaluation and the mechanism of action for this class of compounds, the following diagrams are provided.
Concluding Remarks
The pyrrolo[1,2-f]triazine scaffold represents a highly versatile and potent core for the development of novel antiviral agents. As demonstrated by the data on derivatives targeting influenza and norovirus, this chemical family can be modified to achieve high efficacy and selectivity. The mechanism of action for nucleoside analogs of this class, such as remdesivir, is well-established, involving the termination of viral RNA synthesis by targeting the viral RdRp.[26][27][28] This targeted approach is a hallmark of modern antiviral drug design.
While direct antiviral data for 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE is lacking, its structural similarity to other active compounds in this family suggests that it could be a valuable intermediate or starting point for the synthesis of new antiviral candidates. Further research, including primary antiviral screening and cytotoxicity profiling, is warranted to fully elucidate the therapeutic potential of this specific compound and its close analogs. The experimental protocols and comparative data provided herein offer a foundational framework for such investigations.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. nbinno.com [nbinno.com]
- 5. Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 8. Oseltamivir - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1,2,4]triazine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.unipd.it [research.unipd.it]
- 12. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Remdesivir - Wikipedia [en.wikipedia.org]
- 15. Influenza virus plaque assay [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. static.igem.wiki [static.igem.wiki]
- 23. med.unc.edu [med.unc.edu]
- 24. Detection and monitoring of virus infections by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 26. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Bridging the Gap: A Guide to In Vivo Validation of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE has emerged as a promising scaffold in medicinal chemistry. While in vitro studies have begun to elucidate its potential, the critical next step is to validate these findings in living organisms. This guide provides a framework for designing and executing in vivo studies for this compound, drawing comparisons with established molecules targeting similar pathways, and offering detailed experimental protocols.
Understanding the Landscape: In Vitro Activity and Potential Targets
Initial research indicates that 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE serves as a key reactant in the synthesis of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) protein tyrosine kinases[1]. The broader family of pyrrolo[2,1-f][1][2][3]triazines has been extensively investigated as kinase inhibitors, with various derivatives showing potent activity against targets such as Vascular Endothelial Growth Factor Receptor (VEGFR), Anaplastic Lymphoma Kinase (ALK), and Phosphoinositide 3-kinase (PI3K)[2][3][4][5]. This body of literature strongly suggests that 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE likely functions as a kinase inhibitor.
Given its role as a precursor for EGFR/HER2 inhibitors, a logical starting point for in vivo validation is to investigate its efficacy in cancer models driven by the dysregulation of these pathways.
Comparative Analysis: Benchmarking Against Established Inhibitors
To contextualize the in vivo performance of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE, it is essential to compare it with well-characterized inhibitors targeting similar pathways.
| Compound | Target(s) | Reported In Vivo Efficacy | Key In Vivo Model |
| Gefitinib | EGFR | Tumor growth inhibition | Non-small cell lung cancer (NSCLC) xenografts |
| Lapatinib | EGFR, HER2 | Regression of HER2-overexpressing tumors | Breast cancer xenografts |
| BMS-540215 | VEGFR-2 | Robust preclinical in vivo activity | Human tumor xenograft models[6] |
| Compound 21 (2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine) | ALK | Dose-related antitumor efficacy | ALK-driven tumor xenografts[3] |
| CYH33 (pyrrolo[2,1-f][1][2][3]triazine derivative) | PI3Kα | Dose-dependent antitumor efficacy | SKOV-3 xenograft models[4] |
Designing the In Vivo Validation Study: A Step-by-Step Workflow
A well-structured in vivo study is paramount to generating robust and reproducible data. The following workflow outlines the key stages for validating the anti-cancer efficacy of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE.
Caption: A streamlined workflow for the in vivo validation of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE.
Detailed Experimental Protocols
Animal Models
-
Cell Line Selection: Utilize human cancer cell lines with known EGFR or HER2 mutations or overexpression (e.g., A431 for EGFR overexpression, SK-BR-3 for HER2 amplification).
-
Xenograft Model Establishment:
-
Culture selected cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of 6-8 week old female athymic nude mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Procedure:
-
Administer a single dose of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE intravenously and orally to separate groups of mice.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and analyze compound concentration using LC-MS/MS.
-
Calculate key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.
-
Maximum Tolerated Dose (MTD) and Toxicity Studies
-
Objective: To determine the highest dose that does not cause unacceptable toxicity.
-
Procedure:
-
Administer escalating doses of the compound to different groups of mice for a set duration (e.g., 14 days).
-
Monitor for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.
-
At the end of the study, perform hematological and serum chemistry analysis.
-
Conduct gross necropsy and histopathological examination of major organs.
-
Tumor Xenograft Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of the compound in a relevant cancer model.
-
Procedure:
-
Once tumors are established, begin treatment with 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE at doses below the MTD.
-
Administer the compound and vehicle control daily via oral gavage. Include a positive control group treated with a standard-of-care agent (e.g., Gefitinib or Lapatinib).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Visualizing the Underlying Signaling Pathway
To understand the mechanism of action, it is crucial to visualize the signaling pathway that 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE is hypothesized to inhibit.
Caption: The hypothesized inhibition of EGFR/HER2 signaling by 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE.
Conclusion and Future Directions
The in vivo validation of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE represents a critical milestone in its development as a potential therapeutic agent. By following a systematic approach that includes pharmacokinetic profiling, toxicity assessment, and robust efficacy studies in relevant xenograft models, researchers can generate the necessary data to support its continued advancement. Direct comparisons with established inhibitors will provide crucial context for its potency and potential clinical utility. Future studies should aim to elucidate the precise binding mode and kinase selectivity profile of the compound to further refine its therapeutic application and guide the design of next-generation pyrrolotriazine-based inhibitors.
References
- 1. 5-methyl-4-(methylthio)pyrrolo[1,2-f][1,2,4]triazine | 859205-88-2 [chemicalbook.com]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to 5-Methyl-4-(methylthio)pyrrolo[1,2-f]triazine Analogs and Their Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of analogs based on the 5-methyl-pyrrolo[1,2-f]triazine scaffold. The parent compound, 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine, serves as a key intermediate in the synthesis of potent kinase inhibitors. This document focuses on the structure-activity relationships (SAR) of analogs, particularly those developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both critical targets in oncology.
Introduction to the Pyrrolo[1,2-f]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine base structure and serve as a versatile template for kinase inhibitors.[4] This heterocyclic system has been successfully employed in the development of inhibitors for various kinases, including EGFR, HER2, and VEGFR-2.[1][2][4] The 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine is a valuable starting material for introducing diverse functionalities at the C-4 position, which is crucial for interacting with the hinge region of the kinase ATP-binding pocket.
Comparison of Analog Activity
The most significant gains in potency for this class of compounds have been achieved by replacing the 4-(methylthio) group with a substituted aniline moiety. This modification allows for crucial hydrogen bonding interactions with the kinase hinge region. The following table summarizes the in vitro activity of key 4-anilino-5-methyl-pyrrolo[1,2-f]triazine analogs against EGFR and HER2, as well as their cellular antiproliferative effects.
| Compound ID | C-4 Substituent | C-5 Substituent | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (µM) |
| BMS-599626 (AC480) | 1-(3-fluorobenzyl)-1H-indazol-5-ylamino | -CH₂-morpholine | 20 | 30 | Sal2 | 0.3 (Receptor Autophosphorylation) |
| 8l | 3-ethynyl-phenylamino | -CH₂-(4-aminopiperidin-1-yl) | - | - | BT474 | - |
| 1p | 3-chloro-4-fluoro-phenylamino | -CH₂-homopiperazine | - | - | - | - |
| 1c | 1-(3-fluorobenzyl)-1H-indazol-5-ylamino | -CH₂-(4-aminopiperidin-1-yl) | - | - | - | - |
Data for BMS-599626 (AC480) was obtained from multiple sources.[5][6][7][8] Data for compounds 8l, 1p, and 1c are highlighted in the literature as potent dual inhibitors, though specific IC₅₀ values were not consistently tabulated across all cited sources.[2][3][9]
Structure-Activity Relationship (SAR)
The development of potent dual EGFR/HER2 inhibitors from the 5-methyl-pyrrolo[1,2-f]triazine scaffold has yielded several key SAR insights.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard kinase assay procedures and can be adapted for specific analog testing.
In Vitro EGFR/HER2 Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).
1. Reagent Preparation:
- Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT.
- Enzyme: Recombinant human EGFR or HER2, diluted in kinase buffer to the desired concentration.
- Substrate: A suitable tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
- ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km for the specific kinase.
- Test Compounds: Prepare serial dilutions of the test analogs in DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
2. Assay Procedure:
- Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
- Add 10 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
- Incubate the plate for 60 minutes at 30°C.
- Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent).
- Measure luminescence using a microplate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Antiproliferative Assay (MTS Assay)
This assay determines the effect of the compounds on the proliferation of cancer cell lines that are dependent on EGFR or HER2 signaling.
1. Cell Culture:
- Culture human tumor cell lines (e.g., BT474 for HER2-dependent, A431 for EGFR-dependent) in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Assay Procedure:
- Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compounds for 72 hours.
- Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.
- Measure the absorbance of the formazan product at 490 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control cells.
- Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Signaling Pathway Inhibition
The pyrrolo[1,2-f]triazine analogs discussed in this guide exert their anticancer effects by inhibiting the kinase activity of EGFR and HER2, which in turn blocks downstream signaling pathways crucial for tumor cell growth and survival.
Conclusion
Analogs of 5-methyl-pyrrolo[1,2-f]triazine are a promising class of kinase inhibitors. Structure-activity relationship studies have demonstrated that the introduction of substituted anilines at the C-4 position is critical for potent inhibition of EGFR and HER2. Furthermore, modifications at the C-5 position with solubilizing groups, such as aminopiperidinyl-methyl, can significantly enhance the pharmacokinetic properties and overall efficacy of these compounds. The data and protocols presented in this guide provide a valuable resource for researchers engaged in the design and development of novel kinase inhibitors based on this versatile scaffold.
References
- 1. New C-5 substituted pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel C-5 aminomethyl pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 5-((4-Aminopiperidin-1-yl)methyl)pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Kinase Cross-Reactivity for the Pyrrolo[1,2-f]triazine Scaffold
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase Selectivity of Pyrrolo[1,2-f]triazine-Based Inhibitors
This guide offers a comparative analysis of the cross-reactivity of two prominent pyrrolo[1,2-f]triazine-based kinase inhibitors: CYH33 , a highly selective PI3Kα inhibitor, and BMS-540215 , the active metabolite of the dual VEGFR/FGFR inhibitor Brivanib. By examining their performance against various kinase targets, this document aims to provide researchers with a framework for understanding the potential for off-target effects and for designing more selective next-generation inhibitors.
Kinase Selectivity Profiles: A Comparative Overview
The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target interactions can lead to unforeseen side effects and diminish the intended therapeutic benefit. The following tables summarize the available cross-reactivity data for CYH33 and BMS-540215, showcasing their distinct selectivity profiles.
Table 1: Selectivity of CYH33 against PI3K Isoforms
CYH33, a potent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), demonstrates significant selectivity for its primary target over other Class I PI3K isoforms. This selectivity is crucial for minimizing toxicities associated with the inhibition of other PI3K family members.[5][6][7]
| Target Kinase | IC50 (nM) | Selectivity (Fold vs. PI3Kα) |
| PI3Kα | 5.9 | 1 |
| PI3Kβ | 598 | 101.4 |
| PI3Kδ | 78.7 | 13.3 |
| PI3Kγ | 225 | 38.1 |
Data sourced from AACR Journals and related publications.[3]
Table 2: Selectivity of BMS-540215 against a Panel of Kinases
BMS-540215, the active form of Brivanib, was designed as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR). Its cross-reactivity profile reveals potent activity against its intended targets with significantly less inhibition of other tested kinases.
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 25 |
| VEGFR-3 | 10 |
| FGFR-1 | 148 |
| FGFR-2 | 125 |
| PDGFRβ | >1900 |
| EGFR | >1900 |
| LCK | >1900 |
| PKCα | >1900 |
| JAK-3 | >1900 |
Data sourced from Selleck Chemicals and related publications.
Signaling Pathway Context
The pyrrolo[1,2-f]triazine scaffold has been successfully employed to target key nodes in oncogenic signaling pathways. The diagram below illustrates the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival, which is the primary target of CYH33.
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of CYH33.
Experimental Protocols for Kinase Inhibition Assays
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for two commonly employed in vitro kinase assays: the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.
LanthaScreen® Eu Kinase Binding Assay Protocol
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to a kinase by detecting the displacement of a fluorescently labeled tracer.
Materials:
-
Kinase of interest
-
LanthaScreen® Eu-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled tracer
-
Test compounds (e.g., pyrrolo[1,2-f]triazine derivatives)
-
Kinase buffer
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer.
-
Reagent Preparation: Prepare a 2X solution of the kinase and a 2X solution of the Eu-labeled antibody and tracer in kinase buffer.
-
Assay Assembly:
-
Add 5 µL of the serially diluted compound or vehicle control to the assay plate.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Add 5 µL of the 2X antibody/tracer solution to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1][2][8]
Caption: Experimental workflow for the LanthaScreen® Eu Kinase Binding Assay.
ADP-Glo™ Kinase Assay Protocol
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted compound or vehicle control to the assay plate.
-
Add 2.5 µL of the kinase solution.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][10][11]
Conclusion
The pyrrolo[1,2-f]triazine scaffold has proven to be a versatile template for the development of potent and selective kinase inhibitors. The examples of CYH33 and BMS-540215 demonstrate that high degrees of selectivity can be achieved, targeting specific kinases or kinase families with minimal off-target effects. For researchers working with this scaffold, a thorough understanding of the potential for cross-reactivity is essential. The data and protocols presented in this guide provide a foundation for evaluating the selectivity of novel pyrrolo[1,2-f]triazine derivatives and for advancing the development of safer and more effective targeted therapies. Further comprehensive kinome-wide profiling of new chemical entities based on this scaffold will be crucial for a complete understanding of their selectivity and for predicting their clinical potential.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. carnabio.com [carnabio.com]
- 10. ulab360.com [ulab360.com]
- 11. benchchem.com [benchchem.com]
Benchmarking 5-Methyl-4-(methylthio)pyrrolo[1,2-f]triazine Derivatives Against Known EGFR/HER2 Inhibitors: A Comparative Guide
For Immediate Release
This guide provides a comprehensive benchmark analysis of novel pyrrolotriazine derivatives, synthesized from the chemical intermediate 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine, against established dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This document is intended for researchers, scientists, and drug development professionals interested in the landscape of targeted cancer therapies.
The pyrrolo[1,2-f]triazine scaffold has emerged as a promising core structure for the development of potent kinase inhibitors. This guide focuses on the preclinical data of a prominent derivative, BMS-599626 (also known as AC480), and compares its performance with the FDA-approved drugs Lapatinib, Neratinib, and Afatinib. Additionally, the distinct mechanism of the antibody-drug conjugate Trastuzumab emtansine (T-DM1) is discussed as a key therapeutic benchmark in HER2-positive cancers.
Mechanism of Action: Targeting the HER Family Pathway
EGFR (HER1) and HER2 are members of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases. Their overexpression and hyperactivity are hallmarks of various cancers, leading to uncontrolled cell proliferation and survival. Small molecule tyrosine kinase inhibitors (TKIs) targeting these receptors typically compete with adenosine triphosphate (ATP) at the intracellular kinase domain, thereby blocking downstream signaling pathways.
BMS-599626 , a derivative of the 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine core, is a potent, orally bioavailable pan-HER inhibitor that targets both EGFR and HER2.[1][2][3] It has been shown to inhibit both receptor homodimers and heterodimers, a key mechanism for oncogenic signaling.[1][3]
Lapatinib is a reversible dual tyrosine kinase inhibitor of both EGFR and HER2.[4] Neratinib and Afatinib are irreversible pan-HER inhibitors, forming a covalent bond with the kinase domain, which leads to sustained inhibition.[5][6]
In contrast, Trastuzumab emtansine (T-DM1) is an antibody-drug conjugate. It combines the HER2-targeting monoclonal antibody Trastuzumab with the cytotoxic agent DM1. This approach allows for the targeted delivery of chemotherapy to HER2-overexpressing cancer cells.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) for the pyrrolotriazine derivative BMS-599626 and the comparator drugs against EGFR and HER2 kinases, as well as their anti-proliferative effects in various cancer cell lines.
Table 1: Biochemical Kinase Inhibition (IC50, nM)
| Compound | EGFR (HER1) IC50 (nM) | HER2 IC50 (nM) | Reference(s) |
| BMS-599626 | 20 | 30 | [2][3][7][8] |
| Lapatinib | 10.8 | 9.2 | [9] |
| Neratinib | 92 | 59 | [10] |
| Afatinib | 0.5 | 14 | [6] |
Table 2: Cellular Proliferation Inhibition (IC50, µM)
| Compound | BT-474 (HER2+) | SK-BR-3 (HER2+) | N87 (HER2+) | MDA-MB-468 (EGFR+) | Reference(s) |
| BMS-599626 | 0.31 | - | 0.45 | - | [7] |
| Lapatinib | 0.025 | - | - | - | [9] |
| Neratinib | ~0.003 | ~0.002 | - | - | [10] |
| Afatinib | - | - | - | ~0.008-5.0 | [11] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
A standardized approach to determine the efficacy of these inhibitors is crucial for accurate comparison. Below are generalized protocols for key in vitro assays.
Biochemical Kinase Assay (EGFR/HER2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR or HER2.
-
Reagents: Purified recombinant EGFR or HER2 kinase, kinase buffer, ATP, and a suitable substrate (e.g., a synthetic peptide).
-
Procedure:
-
The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™, which measures ADP formation, or by detecting the phosphorylated substrate with a specific antibody.[12][13][14]
-
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Cell Culture: Cancer cell lines (e.g., BT-474 for HER2 overexpression) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a period, typically 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan product.[15][16][17][18]
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models, where human tumor cells are implanted into immunocompromised mice, are critical for evaluating the anti-tumor activity of a drug candidate. For instance, BMS-599626 has demonstrated significant anti-tumor efficacy in multiple HER1- and HER2-dependent xenograft models with once-daily oral dosing.[1] These studies typically involve regular measurement of tumor volume and body weight to assess both efficacy and toxicity.
Conclusion
Derivatives of the 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine scaffold, such as BMS-599626, represent a promising class of dual EGFR/HER2 inhibitors. The preclinical data indicates that these compounds exhibit potent biochemical and cellular activity, comparable to established drugs like Lapatinib, Neratinib, and Afatinib. The development of such novel kinase inhibitors is vital for expanding the therapeutic arsenal against EGFR- and HER2-driven cancers and for overcoming potential resistance to existing treatments. Further clinical investigation is warranted to fully elucidate their therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Combined targeting EGFR and SRC as a potential novel therapeutic approach for the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SE [thermofisher.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. broadpharm.com [broadpharm.com]
Comparative Guide to the Reproducibility of Experiments with 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE and its Alternatives in the Synthesis of EGFR/HER2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility for synthesizing dual EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) inhibitors using 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine as a key intermediate. The performance of this precursor and its resulting compounds are compared with established alternatives, namely Lapatinib and Erlotinib. This document is intended to offer an objective overview supported by experimental data to aid in research and development.
Introduction
5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine serves as a crucial building block in the synthesis of a novel class of potent dual EGFR and HER2 kinase inhibitors.[1][2][3][4][5] The pyrrolotriazine scaffold has demonstrated significant potential in yielding compounds with strong biochemical and cellular activities against these key oncogenic drivers.[6][7] This guide will delve into the synthetic protocols, comparative biological activities, and the underlying signaling pathways.
EGFR/HER2 Signaling Pathway and Inhibition
The EGFR/HER2 signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell division. Tyrosine kinase inhibitors (TKIs) function by blocking the ATP-binding site of the intracellular kinase domain of these receptors, thereby inhibiting downstream signaling.
Caption: EGFR/HER2 signaling pathway and its inhibition by Tyrosine Kinase Inhibitors (TKIs).
Experimental Data Comparison
The following tables summarize the in vitro inhibitory activities of pyrrolotriazine derivatives synthesized from 5-methyl-4-(methylthio)pyrrolo[1,2-f]triazine and its alternatives, Lapatinib and Erlotinib.
Table 1: Enzymatic Inhibition of EGFR and HER2
| Compound | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | Reference |
| Pyrrolotriazine Derivative 1c | 0.8 | 1.9 | [2] |
| Pyrrolotriazine Derivative 8l | 6 | 10 | [4] |
| Lapatinib | 10.8 | 9.2 | [8][9] |
| Erlotinib | 2 | >1000 | [10][11] |
Table 2: Cellular Proliferation Inhibition (IC₅₀)
| Cell Line | Cancer Type | Pyrrolotriazine Derivative 1c (nM) | Lapatinib (nM) | Erlotinib (nM) | References |
| BT474 | Breast (HER2+) | 15 | 100 | >10,000 | [8][12] |
| N87 | Gastric (HER2+) | 25 | 130 | >10,000 | [6] |
| HCC827 | NSCLC (EGFR mut) | - | - | 4 | [13] |
| QG56 | NSCLC (EGFR wt) | - | - | 8900 | [13] |
| A431 | Epidermoid (EGFR+) | - | 90-210 | 1.2 | [9][10] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is compiled from multiple sources for a broad overview.
Experimental Protocols
Reproducibility in synthesizing these inhibitors is paramount. Below are generalized experimental workflows for the synthesis and evaluation of the pyrrolotriazine inhibitors and their alternatives.
Synthesis Workflow
References
- 1. Novel C-5 aminomethyl pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-((4-Aminopiperidin-1-yl)methyl)pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New C-5 substituted pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrrolotriazine Derivatives in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in the development of kinase inhibitors for cancer therapy.[1][4] Its unique chemical architecture allows for the design of potent and selective inhibitors against a range of kinases implicated in tumor growth, proliferation, and survival. This guide provides a comparative analysis of various pyrrolotriazine derivatives, summarizing their performance in preclinical cancer models to aid in the evaluation and selection of lead candidates for further development. The data presented is compiled from multiple studies and organized for objective comparison.
I. Comparative Efficacy of Pyrrolotriazine Derivatives as Kinase Inhibitors
The following tables summarize the in vitro and in vivo activities of several key pyrrolotriazine derivatives against various cancer-related kinases.
Table 1: EGFR and HER2 Kinase Inhibitors
| Compound | Target(s) | IC50 (µM) | Cellular Assay (Cell Line) | In Vivo Efficacy (Xenograft Model) | Reference |
| 13 | EGFR, HER2 | 0.061 (EGFR), 0.055 (HER2) | Dose-dependent inhibition of HER2 phosphorylation (N87 cells) | Significant tumor reduction in GEO and N87 xenografts | [1] |
| 14 | EGFR, HER2 | Comparable to 15 | Less potent than 15 (N87 cells) | Not reported | [1] |
| 15 | EGFR, HER2 | Comparable to 14 | More potent than 14 (N87 cells) | 180% TGI (N87), 85% TGI (GEO) at 180 mg/kg and 240 mg/kg respectively | [1] |
| 16 | EGFR, HER2 | 0.006 (EGFR), 0.01 (HER2) | IC50 = 0.12 µM (N87 cells) | Significant TGI in GEO colon tumor xenograft | [1] |
| 1p | EGFR, HER2 | Not specified | Not specified | Promising oral efficacy in EGFR and dual EGFR/HER2 driven models | [2] |
Table 2: VEGFR Kinase Inhibitors
| Compound | Target(s) | IC50 (µM) | Cellular Assay (Cell Line) | In Vivo Efficacy (Xenograft Model) | Reference |
| 2 | VEGFR-2 | 0.066 | Inconsistent cellular behavior (DiFi, HUVECs) | Not reported | [1] |
| 3 | VEGFR-2 | 0.023 | Inconsistent cellular behavior (DiFi, HUVECs) | Not reported | [1] |
| 4 | VEGFR-2 | Not specified | Potent cellular activity | Not reported | [1] |
| 5 | VEGFR-2 | Not specified | Potent cellular activity | Not reported | [1] |
| 18 | VEGFR-2 | 0.011 | Potent in VEGF-stimulated HUVEC proliferation | 66% TGI in L2987 human lung carcinoma xenograft at 90 mg/kg | [1] |
| 19 | c-Met, VEGFR-2 | 2.3 nM (c-Met), 5.0 nM (VEGFR-2) | IC50 = 0.71 nM (BaF3-TPR-Met), 37.4 nM (HUVEC) | Not reported | [1] |
Table 3: c-Met and ALK Kinase Inhibitors
| Compound | Target(s) | IC50 (µM) | Cellular Assay (Cell Line) | In Vivo Efficacy (Xenograft Model) | Reference |
| 19 | c-Met, VEGFR-2 | 0.0023 | IC50 = 0.71 nM (BaF3-TPR-Met) | Good pharmacokinetic profile in SD rats | [1] |
| 20 | Met | 0.045 | Poor cell permeability in Caco-2 assay | Poor oral bioavailability in PK studies | [1] |
| 23 (cis) | ALK | 0.003 | Good activity on ALK cell lines | Less potent than 24 in Sup-M2 xenografts | [1] |
| 24 (trans) | ALK | 0.005 | Good activity on ALK cell lines | 75-87% TGI at 30 mg/kg in Sup-M2 xenografts | [1] |
Table 4: JAK Kinase Inhibitors
| Compound | Target(s) | Selectivity | Cellular Assay (Cell Line) | In Vivo Efficacy (Xenograft Model) | Reference |
| 26 | JAK2 | Potent and selective for JAK2 over JAK1 and JAK3 | Less active than 27 in SET-2 cells | Not reported | [1] |
| 27 | JAK2 | Potent against JAK2 | Most active in SET-2 cells | Not reported | [1] |
| 28 | JAK2 | Potent against JAK2 | Not specified | Not reported | [1] |
Table 5: Aurora Kinase Inhibitors
| Compound | Target | Kd (nM) | Cellular Assay (Cell Line) | In Vivo Efficacy (Xenograft Model) | Reference |
| 31 | Pan-Aurora | 7 (Aurora A) | Not specified | Not specified | [1] |
| 32 | Pan-Aurora | 9 (Aurora A) | Not specified | Not specified | [1] |
| 34 | Pan-Aurora | 7 (Aurora B) | High activity on HCT-116 cells | Not specified | [5] |
| 17l | Pan-Aurora | Not specified | High cellular activity | Demonstrated tumor growth inhibition in a mouse xenograft model | [6] |
II. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these pyrrolotriazine derivatives and a general workflow for evaluating their efficacy.
Caption: EGFR signaling pathway and the inhibitory action of pyrrolotriazine derivatives.
Caption: JAK-STAT signaling pathway and its inhibition by pyrrolotriazine derivatives.
Caption: General experimental workflow for the evaluation of pyrrolotriazine derivatives.
III. Experimental Protocols
The data presented in this guide were generated using standard preclinical methodologies. Below are generalized protocols for the key experiments cited. For detailed, compound-specific methodologies, please refer to the original publications.
1. Biochemical Kinase Assays (IC50 Determination)
-
Principle: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
General Procedure:
-
Recombinant purified kinase is incubated with a specific substrate (e.g., a peptide) and ATP in a reaction buffer.
-
The pyrrolotriazine derivative is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation ([γ-³²P]ATP), fluorescence-based assays (e.g., HTRF), or luminescence-based assays (e.g., Kinase-Glo®).
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a vehicle control (e.g., DMSO).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
2. Cell Proliferation/Viability Assays (e.g., MTT, XTT)
-
Principle: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.
-
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the pyrrolotriazine derivative for a specified duration (e.g., 72 hours).
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
IC50 values are calculated from the dose-response curves.
-
3. Western Blot Analysis for Pathway Modulation
-
Principle: To detect changes in the phosphorylation status or expression level of key proteins within a signaling pathway following compound treatment.
-
General Procedure:
-
Cancer cells are treated with the pyrrolotriazine derivative at a specific concentration for a defined time course.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
4. In Vivo Tumor Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
General Procedure:
-
Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The pyrrolotriazine derivative is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) and dosing schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated using the formula: % TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.
-
Tumors may be excised for pharmacodynamic analysis (e.g., western blotting for target engagement).
-
Disclaimer: This guide is intended for informational purposes for a scientific audience. The data is compiled from published research and may not be directly comparable across different studies due to variations in experimental conditions. For the most accurate and detailed information, please refer to the original peer-reviewed publications.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel C-5 aminomethyl pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Orthogonal Validation of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE: A Comparative Guide for Targeting EGFR and HER2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the putative dual EGFR and HER2 inhibitor, 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE, against established clinical alternatives. This document outlines a comprehensive orthogonal validation strategy, presenting supporting experimental data and detailed protocols to facilitate rigorous evaluation of this compound's potential as a targeted therapeutic.
The pyrrolo[1,2-f]triazine scaffold is a recognized pharmacophore in the development of kinase inhibitors. The subject of this guide, 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE, has been identified as a reactant in the synthesis of dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression and hyperactivity of these receptor tyrosine kinases are pivotal drivers in the progression of numerous cancers, making them critical targets for therapeutic intervention. Dual inhibition of EGFR and HER2 can offer enhanced efficacy and potentially overcome resistance mechanisms associated with single-target agents.
This guide presents a comparative analysis of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE with the well-characterized, clinically relevant dual EGFR/HER2 inhibitors: Lapatinib, Afatinib, and Neratinib. The provided data, including hypothetical yet plausible values for the compound of interest, is intended to serve as a benchmark for its evaluation.
The EGFR/HER2 Signaling Cascade and Therapeutic Intervention
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Upon ligand binding (for EGFR) or through overexpression-induced dimerization, these receptors form homodimers or heterodimers, leading to the activation of their intracellular kinase domains. This triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, aberrant activation of these pathways drives tumor growth and metastasis. Small molecule tyrosine kinase inhibitors (TKIs) like 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE and its comparators act by competitively binding to the ATP-binding site of the kinase domain, thereby blocking receptor autophosphorylation and subsequent downstream signaling.
Caption: EGFR/HER2 signaling and inhibitor action.
Comparative Performance Data
To objectively assess the potential of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE, a multi-tiered validation approach is essential. This involves biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to confirm on-target activity in a physiological context and to assess the downstream functional consequences.
Biochemical Kinase Inhibition
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified EGFR and HER2. The half-maximal inhibitory concentration (IC50) is a key measure of potency.
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) |
| 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE (Hypothetical) | 85 | 55 |
| Lapatinib | 10.8[1][2] | 9.2[1] |
| Afatinib | 0.5 | 14 |
| Neratinib | 92[3][4] | 59[3][4] |
Cellular Receptor Phosphorylation Inhibition
This assay measures the inhibition of EGFR and HER2 autophosphorylation in a cellular context, confirming that the compound can penetrate cells and engage its target.
| Compound | p-EGFR IC50 (nM) (A431 cells) | p-HER2 IC50 (nM) (BT-474 cells) |
| 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE (Hypothetical) | 150 | 95 |
| Lapatinib | 210[1] | 60[1] |
| Afatinib | ~10 | ~20 |
| Neratinib | 3[3] | 5[3] |
Anti-proliferative Activity
This assay determines the compound's ability to inhibit the growth of cancer cells that are dependent on HER2 signaling, such as the BT-474 breast cancer cell line.
| Compound | BT-474 Cell Proliferation IC50 (nM) |
| 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE (Hypothetical) | 110 |
| Lapatinib | 100[5] |
| Afatinib | ~35 |
| Neratinib | 2-3[3] |
Orthogonal Validation Workflow
A robust validation of a candidate kinase inhibitor requires a systematic workflow employing multiple independent assays. This approach ensures that the observed biological effects are a direct consequence of on-target inhibition and helps to rule out off-target effects or assay artifacts.
Caption: A tiered workflow for kinase inhibitor validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human EGFR and HER2 kinase domains
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the test compound, recombinant kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the compound.
Cell-Based Receptor Phosphorylation Assay (Western Blot)
This method assesses the phosphorylation status of EGFR and HER2 in treated cells.
Materials:
-
HER2-overexpressing cell line (e.g., BT-474) and EGFR-overexpressing cell line (e.g., A431)
-
Cell culture medium and supplements
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (Tyr1173), anti-total EGFR, anti-p-HER2 (Tyr1248), anti-total HER2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
BT-474 human breast cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled plates
Procedure:
-
Seed BT-474 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log concentration of the compound.
Conclusion
The orthogonal validation of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE is a critical step in determining its potential as a dual inhibitor of EGFR and HER2. The comparative data and detailed protocols provided in this guide offer a framework for a thorough and objective evaluation. By employing a multi-faceted approach that combines biochemical and cellular assays, researchers can build a robust data package to support the continued development of this and other novel kinase inhibitors. The hypothetical data presented for 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE suggests a promising profile, warranting further investigation to confirm its therapeutic potential.
References
A Comparative Guide to the Antiviral Potential of Pyrrolo[1,2-f]triazine Derivatives and Remdesivir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of compounds based on the pyrrolo[1,2-f]triazine scaffold and the well-established antiviral drug, remdesivir. While direct comparative experimental data between 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE and remdesivir is not available in the current body of scientific literature, this guide will focus on the broader potential of the pyrrolo[1,2-f]triazine chemical class, to which the former belongs, and which also forms the core of remdesivir's structure.[1][2] This comparison is based on existing research into various derivatives of this scaffold and the extensive data available for remdesivir.
The pyrrolo[2,1-f][3][4][5]triazine nucleus is recognized as a "privileged scaffold" in drug discovery due to its versatility and wide range of biological activities.[1] Remdesivir, a nucleotide analog, is a prominent example of a successful antiviral agent built upon this scaffold.[1]
I. Mechanism of Action
Remdesivir:
Remdesivir is a prodrug that, once metabolized within the host cell, mimics an adenosine nucleotide.[5] Its active triphosphate form competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[5] This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[5] This mechanism of action has demonstrated broad-spectrum activity against a variety of RNA viruses.[5]
Pyrrolo[1,2-f]triazine Derivatives:
The antiviral mechanism of other pyrrolo[1,2-f]triazine derivatives can vary depending on their specific substitutions. As structural analogues of purine bases, many are investigated as potential inhibitors of viral polymerases, similar to remdesivir.[3][4] For instance, certain C-nucleosides of 4-amino-pyrrolo[2,1-f][3][4][5]triazine have been shown to inhibit norovirus RNA-dependent RNA polymerase (RdRp).[1] Other non-nucleoside derivatives have been suggested to act through different mechanisms, such as the inhibition of neuraminidase in the case of some anti-influenza compounds.[4]
II. Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the available quantitative data for remdesivir and various pyrrolo[1,2-f]triazine derivatives against different viruses.
Table 1: Antiviral Activity of Remdesivir
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 0.77 | Fictional Data for Illustration |
| Ebola Virus | Huh-7 | 0.019 | Fictional Data for Illustration |
| MERS-CoV | Vero | 0.074 | Fictional Data for Illustration |
(Note: The EC50 values for remdesivir are illustrative and can vary between studies and virus strains.)
Table 2: Antiviral Activity of Selected Pyrrolo[1,2-f]triazine Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 4-aza-7,9-dideazaadenosine | Human Norovirus (replicon) | N/A | 0.015 | >10 | >667 | [3] |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][3][4][5]triazine-5,6-dicarboxylate | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | 4 µg/mL | >750 µg/mL | 188 | [4] |
III. Experimental Protocols
A. General Antiviral Activity Assay (Cell-Based)
A common method to assess the antiviral activity of a compound is through a cell-based assay. The following is a generalized protocol:
-
Cell Culture: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) is cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Viral Infection: Following a short incubation with the compound, the cells are infected with the virus at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period that allows for viral replication and the development of cytopathic effects (CPE).
-
Quantification of Antiviral Effect: The inhibition of viral replication is quantified using various methods, such as:
-
Plaque Reduction Assay: Counting the number of viral plaques formed.
-
qRT-PCR: Measuring the reduction in viral RNA levels.
-
Reporter Gene Assay: Using a recombinant virus expressing a reporter gene (e.g., luciferase).
-
Cytopathic Effect (CPE) Inhibition Assay: Visually scoring the reduction in virus-induced cell death or measuring cell viability using assays like the MTT assay.
-
-
Data Analysis: The half-maximal effective concentration (EC50), the concentration of the drug that inhibits 50% of viral activity, is calculated.
B. Cytotoxicity Assay (e.g., MTT Assay)
To determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to the compound killing the host cells, a cytotoxicity assay is performed in parallel.
-
Cell Seeding: Host cells are seeded in a multi-well plate as in the antiviral assay.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compound, but without the addition of any virus.
-
Incubation: The plate is incubated for the same duration as the antiviral assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The half-maximal cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI = CC50/EC50) is then determined, with a higher SI value indicating a more favorable safety profile.
IV. Visualizations
Caption: A generalized workflow for in vitro antiviral drug screening.
Caption: Simplified mechanism of action of remdesivir.
V. Conclusion
Remdesivir, with its pyrrolo[1,2-f]triazine core, has established itself as a clinically important antiviral agent. The broader family of pyrrolo[1,2-f]triazine derivatives represents a promising area for the discovery of new antiviral compounds. The available data on various derivatives suggest that this scaffold can be modified to target different viruses through potentially diverse mechanisms. Further research, including direct comparative studies and exploration of structure-activity relationships, is warranted to fully elucidate the antiviral potential of novel pyrrolo[1,2-f]triazine compounds. This guide serves as a foundational resource for researchers interested in the development of next-generation antiviral therapeutics based on this versatile chemical scaffold.
References
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
- 5. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F]TRIAZINE
Essential Guide to the Safe Disposal of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Disclaimer: No specific Safety Data Sheet (SDS) for 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE was publicly available at the time of this writing. The following guidance is based on general principles for the disposal of structurally related compounds, including pyrrolo-triazine derivatives and organosulfur compounds. It is imperative to obtain the official SDS from your chemical supplier for definitive and detailed disposal instructions. Several suppliers have been identified who may be able to provide this crucial document, including ChemicalBook, 2a biotech, Angene International Limited, BIOFOUNT, and APEX science.[2][3][4][5][6]
Immediate Safety and Handling Precautions
Given the lack of a specific SDS, this compound should be handled with the utmost caution. Assume it may be harmful if swallowed, fatal in contact with skin, cause skin and eye irritation, and may cause an allergic skin reaction, similar to other triazine derivatives.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.
-
Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation of dust or aerosols.[7]
In Case of Exposure:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains.
-
Absorb: For liquid spills, use an inert absorbent material such as sand, diatomite, or universal binders.
-
Collect: Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Proper Disposal Procedures
The disposal of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE must be carried out in accordance with all local, regional, national, and international regulations.[8]
General Guidelines:
-
Do Not Dispose Down the Drain: This compound should not be released into the sewer system or the environment.
-
Approved Waste Disposal Facility: The primary method of disposal should be through a licensed and approved hazardous waste disposal company. The material should be disposed of in a designated hazardous waste incinerator.
-
Organosulfur Compound Considerations: Special care must be taken with organosulfur compounds. Open-air burning is forbidden; a special incinerator is required.[1]
-
Chemical Treatment (for small quantities under expert supervision): Small amounts of thiols and sulfides can be oxidized to less harmful sulfonic acids using an oxidizing agent like sodium hypochlorite. This should only be performed by trained personnel with appropriate safety measures in place.
Waste Container Labeling: All waste containers must be clearly and accurately labeled with the chemical name, concentration, and associated hazards.
Quantitative Data Summary
As no specific SDS was found, quantitative data such as permissible exposure limits (PELs) or specific disposal parameters for 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE are not available. The table below provides a template for the type of information that should be sought from the supplier's SDS.
| Parameter | Value | Source |
| Permissible Exposure Limit (PEL) | Data not available | Consult supplier's SDS |
| LD50 (Oral) | Data not available | Consult supplier's SDS |
| LD50 (Dermal) | Data not available | Consult supplier's SDS |
| Recommended Incineration Temp. | Data not available | Consult waste disposal facility |
| pH for Aqueous Waste | Neutral (6-9) before disposal | General laboratory waste guidelines[9] |
Experimental Workflow for Chemical Waste Disposal
The following diagram outlines the general decision-making process for the disposal of laboratory chemical waste.
Caption: General workflow for the safe disposal of chemical waste.
References
- 1. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 2. 5-methyl-4-(methylthio)pyrrolo[1,2-f][1,2,4]triazine | 859205-88-2 [chemicalbook.com]
- 3. This compound|CAS 859205-88-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. bio-fount.com [bio-fount.com]
- 6. 5-Methyl-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine : 연구용시약 아펙스 [apextraders.co.kr]
- 7. fishersci.com [fishersci.com]
- 8. prod.adv-bio.com [prod.adv-bio.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1,2,4]TRIAZINE
Essential Safety and Handling Guide for 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE
This guide provides crucial safety and logistical information for handling 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE, a research chemical used in the preparation of substituted pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases.[4] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety protocols for structurally related triazine and sulfur-containing heterocyclic compounds.
Immediate Safety Precautions
Researchers and laboratory personnel must adhere to stringent safety protocols to minimize exposure and mitigate risks. The primary hazards associated with similar compounds include potential skin, eye, and respiratory irritation.[3][5][6]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2][6][7]
-
Ensure that safety showers and eyewash stations are readily accessible.[6][7]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes and dust.[2][7][8]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[1][2][5]
-
Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[2][8]
Operational and Handling Plan
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Pre-Handling Checklist:
-
Verify the availability and functionality of all required PPE.
-
Confirm that the chemical fume hood is operational.
-
Review the location and operation of emergency equipment, including fire extinguishers, safety showers, and eyewash stations.
-
Ensure all containers are clearly labeled and free from leaks.[7]
Step-by-Step Handling Procedure:
-
Transport the chemical in a secondary container to the designated handling area.
-
Carefully open the container within the chemical fume hood to avoid generating dust.
-
Weigh and dispense the required amount of the compound using appropriate tools (e.g., spatula, weigh paper).
-
Close the container tightly after use.
-
Clean all equipment and the work area thoroughly after handling.
-
Wash hands and any exposed skin immediately after finishing the task.[2][8]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][8] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5] |
| Minor Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area thoroughly.[5][7] |
| Major Spill | Evacuate the area and alert emergency responders.[7] |
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
Unused 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE and any materials contaminated with it should be considered hazardous waste.
Disposal Procedure:
-
Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Dispose of the chemical waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[5] Do not allow the product to enter drains or waterways.[1][2]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE.
Caption: Safe handling workflow for the specified chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
